eIF4A3-IN-18
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C29H28N2O6 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(1R,2R,3S,3aR,8bS)-6-cyano-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H28N2O6/c1-31(2)27(33)23-24(18-8-6-5-7-9-18)29(19-10-12-20(35-3)13-11-19)28(34,26(23)32)25-21(36-4)14-17(16-30)15-22(25)37-29/h5-15,23-24,26,32,34H,1-4H3/t23-,24-,26-,28+,29+/m1/s1 |
InChI-Schlüssel |
PYRHQQZNFDRIGQ-IDAMAFBJSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)C#N)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Kanonische SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)C#N)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of eIF4A3-IN-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of eIF4A3-IN-18, a potent and selective inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3). This document details its effects on cellular processes, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound, a synthetic analogue of Silvestrol, functions as a powerful protein synthesis inhibitor.[1] Its primary mechanism involves the interference with the assembly of the eIF4F translation initiation complex.[1] eIF4A3 is a DEAD-box RNA helicase and a core component of the Exon Junction Complex (EJC), which is deposited onto messenger RNA (mRNA) during splicing and plays a crucial role in post-transcriptional processes such as mRNA export, localization, and nonsense-mediated mRNA decay (NMD).[2][3]
By targeting eIF4A3, this compound disrupts these essential cellular functions, leading to downstream effects on cell cycle progression, apoptosis, and other signaling pathways.
Quantitative Data
The following tables summarize the reported in vitro activities of this compound and other relevant eIF4A3 inhibitors.
Table 1: In Vitro Activity of this compound [1][4][5]
| Target/Assay | Cell Line | EC50 / LC50 (nM) |
| myc-LUC Reporter | MDA-MB-231 | 0.8 |
| tub-LUC Reporter | MDA-MB-231 | 35 |
| Growth Inhibition | MDA-MB-231 | 2 |
| Cytotoxicity | RMPI-8226 | 0.06 (LC50) |
Table 2: In Vitro Activity of Other eIF4A3 Inhibitors [2][6]
| Inhibitor | Target/Assay | IC50 (µM) |
| 1,4-diacylpiperazine derivative 1 | eIF4A3 ATPase Activity | 0.11 |
| 1,4-diacylpiperazine derivative 2 | eIF4A3 ATPase Activity | 0.20 |
| 1,4-diacylpiperazine derivative 3 | eIF4A3 ATPase Activity | 0.26 |
Signaling Pathways and Experimental Workflows
The inhibition of eIF4A3 by this compound perturbs several critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general workflow for characterizing eIF4A3 inhibitors.
Caption: Core mechanism of this compound action.
Caption: eIF4A3 interaction with the Wnt/β-catenin pathway.[7][8]
Caption: General workflow for eIF4A3 inhibitor characterization.[2][6]
Detailed Methodologies for Key Experiments
The following are generalized protocols for key assays used to characterize eIF4A3 inhibitors. Specific details may vary based on the exact reagents and equipment used.
eIF4A3 ATPase Assay
This assay measures the ATP hydrolysis activity of eIF4A3 in the presence and absence of an inhibitor.
Materials:
-
Recombinant human eIF4A3 protein
-
ATP
-
Poly(U) RNA
-
Reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
Malachite green-based phosphate detection reagent
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing reaction buffer, poly(U) RNA, and eIF4A3 protein in a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Nonsense-Mediated mRNA Decay (NMD) Luciferase Reporter Assay
This cell-based assay quantifies the effect of an inhibitor on the NMD pathway.[9][10][11][12]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Dual-luciferase reporter plasmid containing a wild-type Renilla luciferase gene and a firefly luciferase gene with a premature termination codon (PTC).
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24-48 hours, treat the cells with the test inhibitor at various concentrations. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay reagent.
-
Calculate the ratio of firefly to Renilla luciferase activity for each condition. An increase in this ratio indicates inhibition of NMD.
Immunoprecipitation (IP) for eIF4A3 Interaction
This technique is used to identify proteins that interact with eIF4A3.[13][14][15]
Materials:
-
Cells expressing the protein of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-eIF4A3 antibody
-
Isotype control antibody (e.g., normal rabbit IgG)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for Western blotting
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-eIF4A3 antibody or the isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer and heating.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
Conclusion
This compound is a valuable research tool for probing the multifaceted roles of eIF4A3 in cellular physiology and disease. Its ability to potently and selectively inhibit eIF4A3 allows for the detailed investigation of processes such as translation initiation, nonsense-mediated mRNA decay, and the intricate signaling networks that govern cell fate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting eIF4A3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Eukaryotic initiation factor 4A3 inhibits Wnt/β-catenin signaling and regulates axis formation in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation | Life Science Alliance [life-science-alliance.org]
- 13. www2.nau.edu [www2.nau.edu]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
eIF4A3-IN-18: A Technical Guide to a Potent eIF4A3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
eIF4A3-IN-18, a synthetic analogue of the natural product Silvestrol, has emerged as a potent inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3). As a key component of the exon junction complex (EJC), eIF4A3 plays a critical role in various aspects of post-transcriptional gene regulation, including mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD). Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on relevant signaling pathways.
Core Data Summary
This compound demonstrates potent and selective inhibitory activity against cellular processes dependent on the eIF4F translation initiation complex. Its efficacy has been quantified in various assays, as summarized in the tables below.
| Assay Type | Description | Cell Line/System | Parameter | Value (nM) | Reference |
| Luciferase Reporter Assay | Inhibition of myc-LUC translation | MDA-MB-231 | EC50 | 0.8 | [1][2] |
| Luciferase Reporter Assay | Inhibition of tub-LUC translation | MDA-MB-231 | EC50 | 35 | [1][2] |
| Cell Growth Inhibition | Inhibition of cell proliferation | MDA-MB-231 | EC50 | 2 | [1][2] |
| Cytotoxicity Assay | Induction of cell death | RMPI-8226 | LC50 | 0.06 | [1][2] |
Table 1: In Vitro Activity of this compound
Mechanism of Action
This compound is a derivative of Silvestrol, a natural product known to inhibit the DEAD-box RNA helicase eIF4A. The primary mechanism of action for Silvestrol and its analogues is the interference with the assembly of the eIF4F translation initiation complex[1][2]. This complex, comprising eIF4E, eIF4G, and eIF4A, is essential for cap-dependent translation. By binding to eIF4A, these inhibitors stabilize the eIF4A-RNA complex, effectively stalling the helicase activity required to unwind the 5' untranslated region (UTR) of mRNAs. This prevents the recruitment of the 40S ribosomal subunit and subsequent initiation of translation.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a foundation for the replication and further investigation of this compound's activity.
Luciferase Reporter Assay for Translation Inhibition
This assay quantifies the inhibitory effect of this compound on the translation of specific reporter genes.
Materials:
-
MDA-MB-231 cells
-
Plasmids encoding myc-LUC (luciferase under the control of the c-myc IRES) and tub-LUC (luciferase with a simple 5' UTR)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density that allows for optimal growth and transfection efficiency.
-
Transfection: Co-transfect the cells with the myc-LUC and a control plasmid (e.g., a plasmid expressing Renilla luciferase for normalization). In separate wells, transfect cells with the tub-LUC plasmid and a normalization control.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase substrate and measure the luminescence. If a dual-luciferase system is used, follow the manufacturer's protocol for sequential measurements.
-
Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) luciferase signal. Calculate the EC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Growth Inhibition Assay
This assay determines the concentration of this compound that inhibits the proliferation of cancer cells by 50%.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete growth medium.
-
Compound Treatment: After allowing the cells to adhere overnight, add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolically active cells.
-
Signal Detection: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay
This assay measures the concentration of this compound that is lethal to 50% of the cell population.
Materials:
-
RMPI-8226 cells
-
Complete growth medium
-
This compound
-
Cytotoxicity detection kit (e.g., MTT or LDH release assay)
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed RMPI-8226 cells in a 96-well plate at a suitable density in complete growth medium.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the cells for a specified time (e.g., 48-72 hours).
-
Cytotoxicity Measurement:
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cytotoxicity compared to a positive control (e.g., cells treated with a known cytotoxic agent) and a negative control (vehicle-treated cells). Determine the LC50 value from the dose-response curve.
Impact on Signaling Pathways
The inhibition of eIF4A3 by compounds like this compound is expected to have significant downstream effects on various signaling pathways that are dependent on the translation of key regulatory proteins. While direct studies on this compound's impact on these pathways are limited, the known roles of eIF4A3 and the effects of other eIF4A inhibitors provide valuable insights.
PI3K/Akt/mTOR and ERK Signaling
The PI3K/Akt/mTOR and ERK signaling pathways are central regulators of cell growth, proliferation, and survival. Many of the key proteins in these pathways, including cyclins and growth factors, are encoded by mRNAs with complex 5' UTRs, making their translation highly dependent on eIF4A helicase activity. Inhibition of eIF4A3 would be expected to downregulate the expression of these proteins, leading to the suppression of these pro-survival pathways.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. eIF4A3 has been shown to act as a negative regulator of this pathway by interfering with the formation of the β-catenin/Tcf transcription activation complex. Therefore, inhibition of eIF4A3 by this compound could potentially lead to an increase in Wnt/β-catenin signaling, a consideration that warrants further investigation in a therapeutic context.
Conclusion
This compound is a potent inhibitor of eIF4A3-mediated translation initiation with significant anti-proliferative and cytotoxic effects in cancer cell lines. Its mechanism of action, inherited from its parent compound Silvestrol, offers a promising avenue for targeting cancers that are dependent on the eIF4F complex for their survival and proliferation. The detailed protocols provided in this guide should facilitate further research into the therapeutic potential of this compound and its analogues. Future studies should focus on elucidating the precise molecular interactions between this compound and eIF4A3, as well as its direct impact on downstream signaling pathways in various cellular contexts.
References
eIF4A3-IN-18 and the Modulation of Nonsense-Mediated mRNA Decay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate cellular machinery of RNA surveillance is critical for maintaining genomic integrity and preventing the synthesis of aberrant proteins. Nonsense-mediated mRNA decay (NMD) is a key quality control pathway that identifies and degrades messenger RNA (mRNA) transcripts containing premature termination codons (PTCs). A central player in this process is the eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase and a core component of the exon junction complex (EJC). The EJC is deposited onto spliced mRNAs and serves as a molecular landmark for the NMD machinery. The ATPase and helicase activities of eIF4A3 are indispensable for the proper functioning of the EJC in NMD. Consequently, small molecule inhibitors targeting eIF4A3 have emerged as valuable tools to probe the mechanisms of NMD and as potential therapeutic agents for genetic disorders caused by nonsense mutations. This technical guide provides an in-depth overview of the role of eIF4A3 in NMD and the impact of its inhibition, with a focus on the inhibitor class to which eIF4A3-IN-18 belongs.
The Role of eIF4A3 in Nonsense-Mediated mRNA Decay
Nonsense-mediated mRNA decay is a translation-dependent process that eliminates mRNAs containing PTCs, thereby preventing the production of truncated and potentially harmful proteins. The recognition of a PTC is intricately linked to the process of pre-mRNA splicing in higher eukaryotes. During splicing, the exon junction complex (EJC) is deposited approximately 20-24 nucleotides upstream of each exon-exon junction. The EJC is a dynamic multi-protein complex with a core consisting of eIF4A3, MAGOH, RBM8A (Y14), and CASC3 (MLN51).[1][2]
eIF4A3, with its ATP-dependent RNA helicase activity, is a crucial component of the EJC, acting as a scaffold for the assembly of other EJC factors.[2][3] The EJC then travels with the mRNA to the cytoplasm. During the pioneer round of translation, the ribosome displaces the EJCs. However, if a ribosome encounters a stop codon upstream of an EJC, this is interpreted as a premature termination event. The presence of a downstream EJC triggers the recruitment of the NMD machinery, including the core factors UPF1, UPF2, and UPF3B.[4][5] eIF4A3 is fundamental for the recruitment and activation of these NMD factors.[5] The subsequent cascade of events leads to the degradation of the aberrant mRNA transcript.[4][6]
eIF4A3 Inhibitors: A Tool to Modulate NMD
Given the central role of eIF4A3 in NMD, its inhibition presents a strategy to stabilize and promote the translation of PTC-containing mRNAs. This has significant therapeutic implications for a variety of genetic diseases where a nonsense mutation leads to the absence of a functional protein. Several small molecule inhibitors of eIF4A3 have been developed and characterized. These inhibitors can be broadly categorized as either ATP-competitive or allosteric inhibitors.
This compound, also known as compound 74, is a synthetic analogue of Silvestrol. While its primary reported activity is interfering with the assembly of the eIF4F translation complex, its impact on eIF4A3 and NMD is an area of active investigation.[7] Other well-characterized eIF4A3 inhibitors include 1,4-diacylpiperazine derivatives and other compounds identified through high-throughput screening.[5][8]
Quantitative Data on eIF4A3 Inhibitors
The potency and selectivity of various eIF4A3 inhibitors have been determined through a range of biochemical and cellular assays. The following tables summarize key quantitative data for representative eIF4A3 inhibitors.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | eIF4F | myc-LUC Reporter | 0.8 | [7] |
| (Compound 74) | tub-LUC Reporter | 35 | [7] | |
| MBA-MB-231 Growth | 2 | [7] | ||
| RMPI-8226 Cytotoxicity | 0.06 (LC50) | [7] | ||
| eIF4A3-IN-1 | eIF4A3 | ATPase Activity | 260 | [9] |
| (Compound 53a) | Binding (Kd) | 43 | [9] | |
| eIF4A3-IN-2 | eIF4A3 | ATPase Activity | 110 | [6] |
| (Compound 2) | ||||
| Compound 18 | eIF4A3 | ATPase Activity | <1000 | [10] |
| Compound 52a | eIF4A3 | ATPase Activity | 260 | [8] |
| Compound 53a | eIF4A3 | ATPase Activity | 200 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of eIF4A3 inhibition and its effect on NMD. The following sections provide protocols for key experiments.
eIF4A3 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of eIF4A3, which is essential for its function. Inhibition of this activity is a primary indicator of a compound's direct engagement with eIF4A3.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified using a malachite green-based colorimetric assay.
Materials:
-
Recombinant human eIF4A3 protein
-
ATP
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
Malachite Green Reagent
-
eIF4A3 inhibitor (e.g., eIF4A3-IN-2)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, eIF4A3 protein (e.g., 50 nM), and varying concentrations of the eIF4A3 inhibitor.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Nonsense-Mediated mRNA Decay (NMD) Luciferase Reporter Assay
This cellular assay provides a functional readout of NMD inhibition. An increase in luciferase activity from a reporter construct containing a PTC indicates stabilization of the NMD substrate.[11][12]
Principle: A dual-luciferase reporter system is used, where one luciferase gene contains a PTC, making its mRNA a substrate for NMD, and the other serves as a transfection control.[13]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NMD reporter plasmid (e.g., psiCHECK-2 with a PTC-containing Renilla luciferase gene and a wild-type Firefly luciferase gene)
-
Transfection reagent (e.g., Lipofectamine)
-
eIF4A3 inhibitor
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with the NMD reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of the eIF4A3 inhibitor.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity to account for transfection efficiency and cell viability.
-
Plot the fold-increase in the normalized Renilla/Firefly ratio against the inhibitor concentration to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Endogenous NMD Substrates
This method directly measures the levels of known endogenous NMD-sensitive transcripts to confirm the effect of eIF4A3 inhibition in a more physiological context.[12][14]
Principle: The mRNA levels of known NMD substrates (e.g., SC35A, SRSF2) are quantified by qRT-PCR in cells treated with an eIF4A3 inhibitor.
Materials:
-
HeLa cells (or other relevant cell line)
-
eIF4A3 inhibitor
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for NMD substrate genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the eIF4A3 inhibitor or a vehicle control for a defined period (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the NMD substrate and the housekeeping gene.
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the NMD pathway and a typical experimental workflow for inhibitor characterization.
Caption: The Nonsense-Mediated mRNA Decay (NMD) Pathway.
Caption: Experimental Workflow for eIF4A3 Inhibitor Characterization.
Conclusion and Future Directions
The inhibition of eIF4A3 represents a promising therapeutic strategy for genetic diseases caused by nonsense mutations. Small molecule inhibitors, such as those in the class of this compound, provide powerful tools to modulate the NMD pathway. The continued development and characterization of potent and selective eIF4A3 inhibitors will be crucial for advancing our understanding of NMD and for the potential clinical translation of this approach. Future research will likely focus on improving the selectivity and pharmacokinetic properties of these inhibitors, as well as exploring their efficacy in various disease models. The in-depth understanding of the molecular interactions between inhibitors and eIF4A3 will further guide the rational design of next-generation NMD modulators.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biocompare.com [biocompare.com]
- 3. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation | Life Science Alliance [life-science-alliance.org]
- 14. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide on the Role of eIF4A3-IN-18 in Translation Initiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a member of the DEAD-box RNA helicase family, playing a multifaceted role in RNA metabolism. While its counterparts, eIF4A1 and eIF4A2, are canonical components of the eIF4F complex that directly participate in cap-dependent translation initiation, eIF4A3's involvement is more nuanced. It is a core component of the exon junction complex (EJC), which is deposited onto messenger RNA (mRNA) transcripts during splicing. This position allows eIF4A3 to influence multiple post-transcriptional processes, including mRNA export, nonsense-mediated mRNA decay (NMD), and, importantly, the efficiency of translation.
This technical guide focuses on eIF4A3-IN-18, a synthetic analogue of the natural product Silvestrol. This compound has emerged as a potent inhibitor of translation initiation, demonstrating significant cytotoxic effects against cancer cell lines. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cellular processes.
Mechanism of Action of this compound
This compound, like its parent compound Silvestrol, interferes with the assembly of the eIF4F translation initiation complex. The eIF4F complex, consisting of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A (typically eIF4A1 or eIF4A2), is crucial for recruiting the 40S ribosomal subunit to the 5' cap of mRNAs, a rate-limiting step in translation initiation.
By targeting the eIF4A helicase activity, Silvestrol and its analogues are thought to trap eIF4A on the mRNA, preventing its recycling and incorporation into a functional eIF4F complex. This leads to a global reduction in cap-dependent translation. However, mRNAs with long, structured 5' untranslated regions (UTRs), which are often associated with oncogenes, are particularly sensitive to the inhibition of eIF4A helicase activity. This selective inhibition is a key aspect of the anti-cancer potential of compounds like this compound.
Recent studies have further elucidated the intricate role of eIF4A3 in translation. It has been shown to interact with eIF3g, a subunit of the eIF3 complex, to promote internal ribosome entry site (IRES)-mediated translation, particularly in circular RNAs. This suggests that inhibitors targeting eIF4A3 could have complex effects on different modes of translation initiation.
Furthermore, eIF4A3 is implicated in various signaling pathways that are often dysregulated in cancer. Notably, the PI3K-AKT-ERK1/2-P70S6K pathway, a central regulator of cell growth and proliferation, is influenced by eIF4A3 activity. Inhibition of eIF4A3 can, therefore, impact these critical cancer-related signaling cascades.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Quantitative Data
The inhibitory effects of this compound have been quantified in various cellular assays. The following tables summarize the key data from the primary literature[1].
Table 1: Inhibition of Luciferase Reporter Translation
| Reporter Construct | EC50 (nM) | Cell Line |
| myc-LUC | 0.8 | MDA-MB-231 |
| tub-LUC | 35 | MDA-MB-231 |
EC50: Half-maximal effective concentration
Table 2: Cytotoxicity and Growth Inhibition
| Assay | Value (nM) | Cell Line |
| Growth Inhibition (EC50) | 2 | MDA-MB-231 |
| Cytotoxicity (LC50) | 0.06 | RMPI-8226 |
LC50: Half-maximal lethal concentration
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables, based on the procedures described by Liu et al. (2012)[1].
Luciferase Reporter Assay for Translation Inhibition
Objective: To determine the effect of this compound on the translation of specific mRNAs using a luciferase reporter system.
Materials:
-
MDA-MB-231 human breast cancer cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Plasmids: pCMV-myc-LUC (containing the c-myc 5' UTR upstream of the firefly luciferase gene) and pCMV-tub-LUC (containing the β-tubulin 5' UTR upstream of the firefly luciferase gene)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well white, clear-bottom plates at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the myc-LUC or tub-LUC reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, prepare a serial dilution of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium and add 50 µL of 1X passive lysis buffer to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
MDA-MB-231 Cell Growth Inhibition Assay (MTT Assay)
Objective: To determine the EC50 value for the growth inhibitory effect of this compound on MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well clear plates at a density of 2,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value.
RMPI-8226 Cytotoxicity Assay
Objective: To determine the LC50 value for the cytotoxic effect of this compound on RMPI-8226 cells.
Materials:
-
RMPI-8226 human multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding: Seed RMPI-8226 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay:
-
Equilibrate the plate and the viability assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the DMSO control. Plot the percentage of cytotoxicity against the logarithm of the compound concentration and determine the LC50 value.
Conclusion
This compound is a potent inhibitor of translation initiation with significant anti-proliferative and cytotoxic activity against cancer cells. Its mechanism of action, involving the interference with the eIF4F complex assembly, makes it a valuable tool for studying the role of eIF4A3 in translation and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided in this guide will enable researchers to further investigate the biological effects of this compound and similar compounds, contributing to a deeper understanding of translation regulation in health and disease.
References
Technical Guide: eIF4A3-IN-18 in Cancer Cell Line Studies
Executive Summary:
This document provides a comprehensive technical overview of eIF4A3-IN-18 for researchers, scientists, and drug development professionals. This compound, also identified as compound 74, is a synthetic analogue of Silvestrol, a known inhibitor of the eIF4F translation initiation complex.[1] While its name suggests specificity for eIF4A3—a core component of the Exon Junction Complex (EJC) involved in Nonsense-Mediated mRNA Decay (NMD)—its lineage and reported activity indicate it primarily functions as a potent inhibitor of cap-dependent protein synthesis, a hallmark of many cancers. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and workflows associated with its study in cancer cell lines.
Introduction to the Target: eIF4A3
Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that is a core component of the Exon Junction Complex (EJC).[2] The EJC is a dynamic multi-protein complex deposited on messenger RNA (mRNA) approximately 20-24 nucleotides upstream of exon-exon junctions during splicing.[3]
The primary roles of the EJC, and by extension eIF4A3, include:
-
Nonsense-Mediated mRNA Decay (NMD): The EJC is a key player in this mRNA surveillance pathway, which identifies and degrades transcripts containing premature termination codons (PTCs).[2][4] This prevents the translation of truncated, potentially harmful proteins.
-
mRNA Metabolism: The EJC influences multiple post-transcriptional events, including mRNA export from the nucleus, cytoplasmic localization, and translational efficiency.[5]
In various cancers, eIF4A3 is often overexpressed and its dysregulation has been linked to tumor progression, making it a subject of interest for therapeutic intervention.[3][6]
This compound: Compound Profile
This compound (Compound 74) is a synthetic analogue of Silvestrol.[1] It is crucial to note that while its vendor name implies specificity for eIF4A3, its primary reported mechanism is the interference with the assembly of the eIF4F translation initiation complex .[1][7] The eIF4F complex, which contains the helicase eIF4A1, is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding and initiate cap-dependent translation. This process is frequently hyperactivated in cancer to support the high demand for protein synthesis, including oncoproteins like c-Myc. Therefore, this compound should be functionally considered a potent protein synthesis inhibitor.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in cancer cell line studies.
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| MDA-MB-231 (Human Breast Cancer) | Differential Translation (myc-LUC) | EC50 | 0.8 | [1] |
| MDA-MB-231 (Human Breast Cancer) | Differential Translation (tub-LUC) | EC50 | 35 | [1] |
| MDA-MB-231 (Human Breast Cancer) | Growth Inhibition | EC50 | 2 | [1] |
| RMPI-8226 (Human Myeloma) | Cytotoxicity | LC50 | 0.06 | [1] |
Mechanism of Action and Signaling Pathways
Understanding the activity of this compound requires examining both the canonical pathway of its namesake target (eIF4A3/NMD) and its actual reported mechanism (eIF4A/Translation Inhibition).
Canonical Role of eIF4A3 in Nonsense-Mediated mRNA Decay (NMD)
eIF4A3 is the central RNA-binding component of the EJC.[5] During NMD, if a ribosome translating an mRNA encounters a premature termination codon (PTC), the downstream EJC recruits NMD factors (like UPF1, UPF2, UPF3B), which in turn triggers the degradation of the faulty transcript. Inhibition of eIF4A3 would disrupt EJC formation, leading to the stabilization and potential translation of NMD-sensitive transcripts.[8]
Reported Mechanism of this compound: Inhibition of Cap-Dependent Translation
As a Silvestrol analogue, this compound is reported to inhibit protein synthesis by interfering with the eIF4F complex.[1] eIF4A1, the helicase in this complex, is essential for unwinding complex 5' UTRs, which are characteristic of many oncogenic mRNAs (e.g., MYC, CCND1). By clamping eIF4A1 onto the mRNA, the inhibitor stalls the scanning ribosome, preventing it from reaching the start codon and thereby globally suppressing the translation of these key cancer-driving proteins.
Experimental Protocols
The following are detailed, representative protocols for evaluating this compound in a cancer cell line such as MDA-MB-231.
General Cell Culture
-
Cell Line Maintenance: Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA to detach.
Cell Viability / Growth Inhibition Assay (e.g., MTT Assay)
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the wells and add 100 µL of the compound-containing media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the EC50 value using non-linear regression analysis.
Differential Translation Luciferase Reporter Assay
This assay measures the specific inhibition of translation of an mRNA with a structured 5' UTR (like c-Myc) versus a control mRNA with an unstructured UTR (like tubulin).[1]
-
Plasmid Construction: Create two reporter constructs: one with the Firefly luciferase gene downstream of the c-Myc 5' UTR (structured) and another with the Renilla luciferase gene downstream of the tubulin 5' UTR (unstructured).
-
Transfection: Co-transfect MDA-MB-231 cells with both reporter plasmids using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound.
-
Lysis: After a 24-hour incubation, wash the cells with PBS and lyse them using 1x Passive Lysis Buffer.[8]
-
Luminescence Measurement: Use a Dual-Luciferase Reporter Assay System to measure both Firefly and Renilla luciferase activity sequentially in each sample using a luminometer.[8][10]
-
Analysis: Calculate the ratio of Firefly (Myc-driven) to Renilla (tubulin-driven) luciferase activity for each concentration. Normalize this ratio to the vehicle control. A decrease in the ratio indicates selective inhibition of translation from the structured 5' UTR. Plot the normalized ratio against inhibitor concentration to determine the EC50.
Downstream Cellular Consequences of Inhibition
The primary consequence of inhibiting the eIF4F complex is the potent and selective suppression of protein synthesis for mRNAs with highly structured 5' UTRs.
This leads to several key outcomes in cancer cells:
-
Reduced Oncoprotein Levels: Depletion of key drivers of proliferation and survival, such as c-Myc, Cyclins, and anti-apoptotic proteins.
-
Cell Cycle Arrest: A halt in cell cycle progression due to the lack of essential cell cycle proteins.
-
Induction of Apoptosis: The decrease in anti-apoptotic proteins and overall cellular stress leads to programmed cell death.
-
Potent Cytotoxicity: As evidenced by the nanomolar and sub-nanomolar EC50 and LC50 values, this mechanism is highly effective at killing cancer cells.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. life-science-alliance.org [life-science-alliance.org]
eIF4A3-IN-18: A Technical Guide to its Interference with eIF4F Complex Assembly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of eIF4A3-IN-18, a potent inhibitor of protein synthesis. We will delve into its mechanism of action, focusing on its role in disrupting the eIF4F complex assembly. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.
Introduction to eIF4A3 and the eIF4F Complex
Eukaryotic initiation factor 4A3 (eIF4A3) is a member of the DEAD-box family of RNA helicases.[1][2] It is a core component of the exon junction complex (EJC), a multiprotein complex that marks the location of exon-exon junctions on mature mRNA.[1][2][3][4] This complex is crucial for various post-transcriptional processes, including mRNA splicing, nuclear export, and nonsense-mediated mRNA decay (NMD).[1][5][6][7]
The eIF4F complex is a key player in the initiation of cap-dependent translation. It is composed of three main subunits: eIF4E, the cap-binding protein; eIF4A, an RNA helicase that unwinds the secondary structure in the 5' untranslated region (5'-UTR) of mRNAs; and eIF4G, a large scaffolding protein that bridges the mRNA and the ribosome. The assembly and activity of the eIF4F complex are critical for recruiting the translational machinery to the mRNA and initiating protein synthesis.
This compound: A Potent Inhibitor of Translation
This compound is a synthetic analogue of Silvestrol, a natural product known for its potent anticancer activity.[8][9] It has been identified as an inhibitor that interferes with the assembly of the eIF4F translation complex.[8][9] This interference leads to a potent inhibition of protein synthesis, which underlies its cytotoxic effects on cancer cells.
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Assay | myc-LUC | EC50 | 0.8 nM | [8][9] |
| Luciferase Reporter Assay | tub-LUC | EC50 | 35 nM | [8][9] |
| Cell Growth Inhibition Assay | MDA-MB-231 cells | EC50 | 2 nM | [8][9] |
| Cytotoxicity Assay | RPMI-8226 cells | LC50 | 0.06 nM | [8][9] |
Mechanism of Action: Interference with eIF4F Complex Assembly
While eIF4A3 is primarily known for its role in the EJC, its inhibition by this compound has been shown to disrupt the assembly of the eIF4F complex. The precise mechanism of this cross-talk is an area of ongoing research. One hypothesis is that the inhibition of eIF4A3, a key RNA helicase, may indirectly affect the pool of other eIF4A isoforms (eIF4A1 and eIF4A2) available for incorporation into the eIF4F complex. Alternatively, the structural similarity of eIF4A3 to other eIF4A family members might lead to off-target effects, directly impacting the eIF4F complex.
Figure 1: Simplified signaling pathway of eIF4F complex assembly and its inhibition by this compound.
Experimental Protocols
This section provides an overview of the methodologies used to generate the quantitative data presented above.
Luciferase Reporter Assays (myc-LUC and tub-LUC)
These assays are used to measure the effect of a compound on the translation of specific mRNAs.
Objective: To determine the EC50 values of this compound for the inhibition of translation of mRNAs with different 5'-UTRs (c-myc and alpha-tubulin).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with plasmids encoding firefly luciferase under the control of a promoter and a 5'-UTR from either the c-myc gene (myc-LUC) or the alpha-tubulin gene (tub-LUC). A co-transfected Renilla luciferase plasmid is often used as an internal control for transfection efficiency and cell viability.
-
Compound Treatment: Transfected cells are treated with a serial dilution of this compound for a specified period.
-
Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated for each treatment condition. The data is then normalized to the vehicle control, and the EC50 value is determined by fitting the data to a dose-response curve.
Figure 2: General experimental workflow for a luciferase reporter assay.
Cell Growth Inhibition Assay
This assay measures the effect of a compound on cell proliferation.
Objective: To determine the EC50 value of this compound for the inhibition of MDA-MB-231 cell growth.
Methodology:
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a low density.
-
Compound Treatment: After allowing the cells to attach, they are treated with a serial dilution of this compound.
-
Incubation: The cells are incubated for a period that allows for several cell divisions (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The data is normalized to the vehicle control, and the EC50 value is determined by fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay measures the ability of a compound to induce cell death.
Objective: To determine the LC50 (lethal concentration 50%) value of this compound in RPMI-8226 cells.
Methodology:
-
Cell Seeding: RPMI-8226 cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 48 or 72 hours).
-
Cytotoxicity Assessment: Cell death is quantified using an assay that measures membrane integrity (e.g., lactate dehydrogenase (LDH) release assay) or apoptosis (e.g., caspase activity assay or Annexin V staining followed by flow cytometry).
-
Data Analysis: The measured signal is proportional to the number of dead cells. The data is used to calculate the percentage of cell death at each compound concentration, and the LC50 value is determined from a dose-response curve.
Logical Relationship between eIF4A3 Inhibition and Cellular Effects
The inhibition of eIF4A3 by this compound sets off a cascade of events that ultimately lead to cell death. The following diagram illustrates the logical progression from target engagement to the observed cellular phenotypes.
Figure 3: Logical flow from eIF4A3 inhibition to cellular outcomes.
Conclusion
This compound is a potent inhibitor of protein synthesis that acts by interfering with the assembly of the eIF4F complex. Its nanomolar to sub-nanomolar activity in cellular assays highlights its potential as a chemical probe to study the intricate mechanisms of translation initiation and as a starting point for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the precise molecular interactions between this compound, eIF4A3, and the components of the eIF4F complex. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 2. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide: Utilizing eIF4A3-IN-18 for the Study of RNA Helicase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of eIF4A3-IN-18, a valuable chemical probe for investigating the function of the DEAD-box RNA helicase eIF4A3. This document outlines the compound's known activities, detailed protocols for relevant biochemical and cellular assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to eIF4A3 and its Inhibition
Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC), a dynamic multiprotein assembly deposited on messenger RNA (mRNA) during splicing.[1][2] As an ATP-dependent RNA helicase, eIF4A3 plays a crucial role in various aspects of post-transcriptional gene regulation, including mRNA export, localization, and nonsense-mediated mRNA decay (NMD), a critical surveillance mechanism that degrades transcripts containing premature termination codons.[1][3] Given its involvement in fundamental cellular processes and its dysregulation in diseases such as cancer, eIF4A3 has emerged as a compelling target for therapeutic intervention.[3]
This compound is a synthetic analogue of Silvestrol, a natural product known to target the eIF4F translation initiation complex.[4][5] While initially characterized by its ability to interfere with the assembly of the eIF4F complex, its utility as a tool to study eIF4A3-specific functions is an area of active investigation. This guide aims to equip researchers with the necessary information to effectively use this compound and other inhibitors to probe the RNA helicase activity of eIF4A3.
Quantitative Data on eIF4A3 Inhibitor Activity
The following tables summarize the reported in vitro and cellular activities of this compound and provide a comparative landscape with other known eIF4A3 inhibitors.
Table 1: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (nM) |
| MDA-MB-231 | myc-LUC Reporter | EC50 | 0.8[4][5] |
| MDA-MB-231 | tub-LUC Reporter | EC50 | 35[4][5] |
| MDA-MB-231 | Growth Inhibition | EC50 | 2[4][5] |
| RMPI-8226 | Cytotoxicity | LC50 | 0.06[4][5] |
Table 2: Comparative Inhibitory Activities of Select eIF4A3 Inhibitors
| Compound | Assay | Target | Parameter | Value (µM) |
| Compound 18 (ATP-competitive) | ATPase Assay | eIF4A3 | IC50 | 0.97[6] |
| Compound 2 (Allosteric) | ATPase Assay | eIF4A3 | IC50 | 27[6] |
| Inhibitor 1o | ATPase Assay | eIF4A3 | IC50 | 0.1[7] |
| Inhibitor 1q | ATPase Assay | eIF4A3 | IC50 | 0.14[7] |
| Inhibitor 53a | ATPase Assay | eIF4A3 | IC50 | 0.20[7] |
| Inhibitor 52a | ATPase Assay | eIF4A3 | IC50 | 0.26[7] |
Signaling and Experimental Workflow Visualizations
To elucidate the complex biological context and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: eIF4A3 in EJC Assembly and Nonsense-Mediated Decay.
Caption: RNA Helicase Assay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring RNA restructuring in a human cell-free extract reveals eIF4A-dependent and eIF4A-independent unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. ATPase assay - Protein and Proteomics [protocol-online.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
eIF4A3-IN-18: A Technical Guide to its Mechanism and Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
eIF4A3-IN-18 is a potent small molecule inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3), a core component of the Exon Junction Complex (EJC). As a member of the DEAD-box RNA helicase family, eIF4A3 plays a critical role in multiple post-transcriptional processes, including mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD). Inhibition of eIF4A3 by this compound presents a compelling therapeutic strategy, particularly in oncology, by disrupting the expression of genes crucial for cancer cell proliferation and survival. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, effects on global gene expression, and its influence on key cellular signaling pathways. This guide also includes detailed experimental protocols for assays relevant to the study of eIF4A3 inhibitors.
Introduction to eIF4A3
Eukaryotic initiation factor 4A3 (eIF4A3), also known as DDX48, is a highly conserved ATP-dependent RNA helicase.[1] Unlike its paralogs eIF4A1 and eIF4A2, which are primarily involved in translation initiation, eIF4A3 is a key component of the Exon Junction Complex (EJC).[2] The EJC is assembled on spliced mRNAs upstream of exon-exon junctions and plays a pivotal role in mRNA metabolism, including splicing, nuclear export, subcellular localization, and translation efficiency.[1] A critical function of the EJC, and by extension eIF4A3, is its involvement in nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs).[3][4] By inhibiting eIF4A3, molecules like this compound can modulate these fundamental processes, leading to significant alterations in the cellular transcriptome and proteome.
This compound: A Potent Inhibitor of eIF4A3
This compound is a synthetic small molecule, analogous to Silvestrol, that potently inhibits the activity of eIF4A3.[5] By interfering with the assembly of the eIF4F translation complex, this compound disrupts the normal processing and translation of a subset of mRNAs, leading to anti-proliferative and cytotoxic effects in cancer cells.[5]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative metrics of this compound's biological activity.
| Parameter | Cell Line/Assay | Value (nM) | Reference |
| EC50 (myc-LUC) | MDA-MB-231 | 0.8 | [5] |
| EC50 (tub-LUC) | MDA-MB-231 | 35 | [5] |
| Growth Inhibition EC50 | MDA-MB-231 | 2 | [5] |
| LC50 | RMPI-8226 | 0.06 | [5] |
Effects on Gene Expression
Inhibition of eIF4A3 by small molecules like this compound leads to widespread changes in gene expression. While direct transcriptome-wide data for this compound is not publicly available, studies on the closely related eIF4A inhibitor, Silvestrol, provide significant insights into the expected effects. Ribosome profiling of breast cancer cells treated with Silvestrol revealed that 284 genes are highly dependent on eIF4A for efficient translation.[6] These genes are often characterized by complex 5' untranslated regions (UTRs).[6]
Key classes of genes affected by eIF4A inhibition include:
-
Cell Cycle Regulators: Inhibition of eIF4A3 leads to the downregulation of proteins essential for cell cycle progression, resulting in G2/M phase arrest.[3][4][7]
-
Apoptosis-Related Proteins: eIF4A3 inhibition can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards programmed cell death.[3][4]
-
Oncogenes: Many proto-oncogenes that drive cancer cell proliferation and survival are dependent on eIF4A activity for their translation.[6]
Impact on Cellular Signaling Pathways
The effects of this compound on gene expression have significant downstream consequences for cellular signaling. Two of the most prominently affected pathways are the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Inhibition of eIF4A3 has been shown to suppress this pathway.[9][10][11] This is likely due to the decreased translation of key components or upstream activators of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. EIF4A3 Promotes Muscle Atrophy and Aging by Inhibiting the FAK Pathway Through NEDD9 mRNA Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EIF4A3-induced circ_0022382 promotes breast cancer cell progression through the let-7a-5p/PI3K/AKT/mTOR signaling pathway and SLC7A11 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EIF4A3-Induced Circ_0092278 Enhances Papillary Thyroid Cancer Cell Malignancy by the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for eIF4A3-IN-18 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
eIF4A3-IN-18 is a synthetic analog of Silvestrol, a natural product known to inhibit the assembly of the eIF4F translation initiation complex.[1][2] While the name suggests specificity for the eIF4A3 subunit, its mechanism of action involves interference with the broader eIF4F complex, a critical regulator of cap-dependent mRNA translation.[1][2] The eIF4F complex, consisting of the cap-binding protein eIF4E, the RNA helicase eIF4A, and the scaffolding protein eIF4G, plays a pivotal role in cell growth, proliferation, and survival. Its activity is frequently dysregulated in cancer, making it a compelling target for therapeutic development.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, intended to guide researchers in their investigation of its biological effects.
Biophysical and Biochemical Properties
This compound is a small molecule inhibitor that disrupts the function of the eIF4F complex. This interference with the primary machinery of translation initiation leads to a reduction in the synthesis of proteins crucial for cell cycle progression and survival, such as c-Myc and Cyclin D1.
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| EC50 (myc-LUC) | Luciferase Reporter Assay | 0.8 nM | [1][2] |
| EC50 (tub-LUC) | Luciferase Reporter Assay | 35 nM | [1][2] |
| EC50 (Growth Inhibition) | MDA-MB-231 | 2 nM | [1][2] |
| LC50 | RPMI-8226 | 0.06 nM | [1][2] |
Signaling Pathways
The eIF4F complex is a key node where multiple oncogenic signaling pathways converge. The PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways both regulate eIF4F activity, thereby controlling the translation of a subset of mRNAs with highly structured 5' untranslated regions (UTRs). These mRNAs often encode proteins critical for cancer cell proliferation and survival.
Caption: Upstream signaling pathways converging on the eIF4F complex.
Inhibition of the eIF4F complex by compounds like this compound can lead to apoptosis through the intrinsic pathway. This involves the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Induction of apoptosis by eIF4F inhibition.
Experimental Protocols
The following protocols are adapted from established methods for Silvestrol, the parent compound of this compound, and can be used as a starting point for cell-based assays. Optimization for specific cell lines and experimental conditions is recommended.
1. Preparation of Stock Solutions
-
Solvent: this compound is expected to be soluble in dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Cell Culture and Treatment
-
General Guidelines:
-
Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before treatment.
-
The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.
-
Caption: General experimental workflow for cell-based assays.
3. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4. Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Cells grown on coverslips or in multi-well plates
-
This compound
-
Commercial TUNEL assay kit (follow the manufacturer's instructions)
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells and treat with this compound at concentrations known to induce cytotoxicity (e.g., 10-100 nM) for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Proceed with the TUNEL staining according to the kit manufacturer's protocol. This typically involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
-
5. Western Blot Analysis
Western blotting can be used to assess the levels of key proteins involved in the eIF4F signaling pathway and apoptosis.
-
Materials:
-
Cells cultured in 6-well or 10-cm dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against proteins of interest (e.g., phospho-4E-BP1, c-Myc, Cyclin D1, cleaved Caspase-3, PARP)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
This compound is a potent inhibitor of the eIF4F translation initiation complex with significant anti-proliferative and pro-apoptotic activity in cancer cell lines. The provided protocols and background information serve as a comprehensive resource for researchers to investigate the cellular and molecular effects of this compound, contributing to a better understanding of its therapeutic potential. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
eIF4A3-IN-18: In Vitro Cytotoxicity and Translation Inhibition Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
eIF4A3-IN-18 is a synthetic analogue of Silvestrol, a natural product known for its potent anticancer activity. This compound targets the eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase that is a core component of the Exon Junction Complex (EJC). By interfering with the assembly of the eIF4F translation initiation complex, this compound selectively inhibits the translation of proteins with complex 5' untranslated regions (UTRs), which often include oncoproteins.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and for evaluating its inhibitory effect on specific reporter gene expression.
Mechanism of Action
eIF4A3 is a crucial component of the EJC, which is deposited onto messenger RNA (mRNA) during splicing and plays a key role in post-transcriptional processes such as mRNA export, localization, and nonsense-mediated mRNA decay (NMD). This compound is believed to exert its cytotoxic effects by interfering with the assembly of the eIF4F translation complex, a critical step in cap-dependent translation initiation.[1] This disruption leads to a reduction in the synthesis of key proteins required for cancer cell proliferation and survival.
Data Presentation
The in vitro efficacy of this compound has been quantified across different cancer cell lines and reporter assays. The following table summarizes the key potency values.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Reporter Assay | myc-LUC | EC50 | 0.8 | [1] |
| Reporter Assay | tub-LUC | EC50 | 35 | [1] |
| Growth Inhibition | MDA-MB-231 | EC50 | 2 | [1] |
| Cytotoxicity | RPMI-8226 | LC50 | 0.06 | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of this compound against adherent (MDA-MB-231) and suspension (RPMI-8226) cancer cell lines.
Materials:
-
This compound
-
MDA-MB-231 (human breast adenocarcinoma) or RPMI-8226 (human multiple myeloma) cell lines
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For MDA-MB-231 (adherent): Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed at a density of 5 x 10³ cells/well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
For RPMI-8226 (suspension): Directly seed cells at a density of 1 x 10⁴ cells/well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted compound solutions. For suspension cells, directly add the compound dilutions.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at 500 x g for 5 minutes and then remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the LC50 or EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Dual-Luciferase Reporter Assay (myc-LUC and tub-LUC)
This protocol is designed to assess the inhibitory effect of this compound on the translation of mRNAs with different 5' UTR complexities, using c-myc (complex UTR) and α-tubulin (simple UTR) reporters.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Plasmids encoding Firefly luciferase under the control of the c-myc 5' UTR (myc-LUC) and α-tubulin 5' UTR (tub-LUC)
-
A co-reporter plasmid expressing Renilla luciferase under a constitutive promoter (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the myc-LUC or tub-LUC plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (DMSO).
-
Incubate for an additional 24 hours.
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (Firefly luciferase substrate) and measure the luminescence.
-
Add 100 µL of Stop & Glo Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
eIF4A3 Signaling and Inhibition Pathway
Caption: eIF4A3's role in translation and its inhibition by this compound.
References
Application Notes and Protocols for the Immunoprecipitation of eIF4A3
These application notes provide a detailed protocol for the immunoprecipitation of the eukaryotic initiation factor 4A3 (eIF4A3), a core component of the exon junction complex (EJC). While the compound eIF4A3-IN-18 is an inhibitor of the eIF4F translation initiation complex, it is not utilized for the immunoprecipitation of eIF4A3.[1][2] This protocol will focus on the widely accepted and effective antibody-based method for eIF4A3 immunoprecipitation.
Introduction to eIF4A3
Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a crucial role in various aspects of RNA metabolism.[3][4] It is a core component of the exon junction complex (EJC), which is deposited on spliced mRNAs and influences their subsequent fate, including mRNA export, localization, translation, and nonsense-mediated decay (NMD).[5][6][7][8] Given its central role in gene expression, the study of eIF4A3 and its interacting partners is vital for understanding fundamental cellular processes and their dysregulation in diseases like cancer.[5][9]
Principle of Immunoprecipitation
Immunoprecipitation (IP) is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. The principle of the method involves using a specific primary antibody that recognizes the target protein (eIF4A3). This antibody-protein complex is then captured from the solution using an immobilized secondary ligand, typically Protein A or Protein G conjugated to agarose or magnetic beads. The beads are then washed to remove non-specifically bound proteins, and the target protein and its interactors are eluted for subsequent analysis, such as by Western blotting or mass spectrometry.
Quantitative Data Summary
Effective immunoprecipitation of eIF4A3 is dependent on the quality of the antibody and the optimization of the experimental conditions. The following table summarizes key quantitative parameters for a successful eIF4A3 IP experiment.
| Parameter | Recommended Range/Value | Notes |
| Starting Material | 1 - 5 mg of total cell lysate | The amount can be adjusted based on the expression level of eIF4A3 in the specific cell type. |
| Primary Antibody | 1 - 10 µg | The optimal amount should be determined by titration for each specific antibody.[10] |
| Protein A/G Beads | 20 - 50 µL of a 50% slurry | The type of bead (Protein A, G, or A/G) should be chosen based on the isotype of the primary antibody. |
| Incubation Time | 4°C, 2 hours to overnight | Overnight incubation may increase the yield but can also lead to higher background. |
| Wash Buffer Volume | 0.5 - 1 mL per wash | Use a gentle wash buffer to minimize the disruption of protein-protein interactions. |
| Number of Washes | 3 - 5 times | Sufficient washing is critical to reduce non-specific binding and background.[11] |
| Elution Buffer Volume | 20 - 50 µL | The volume should be minimized to ensure a concentrated sample for downstream analysis. |
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of eIF4A3 from cultured mammalian cells, followed by analysis using Western blotting.
Materials and Reagents
-
Cell Lysis Buffer: (e.g., RIPA buffer, or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20 or the lysis buffer without detergents).
-
Elution Buffer: (e.g., 1X SDS-PAGE sample buffer).
-
Primary Antibody: Anti-eIF4A3 antibody (validated for IP).
-
Control IgG: Normal IgG from the same species as the primary antibody.
-
Protein A/G Agarose or Magnetic Beads.
-
Microcentrifuge tubes.
-
Rotating wheel or rocker.
Protocol for eIF4A3 Immunoprecipitation
-
Cell Lysis:
-
Culture and harvest cells of interest.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To approximately 1 mg of cell lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the recommended amount of anti-eIF4A3 primary antibody (and control IgG to a separate lysate for a negative control).
-
Incubate on a rotator at 4°C for 2 hours to overnight.
-
Add 30 µL of a 50% slurry of Protein A/G beads to each tube.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Add 1 mL of ice-cold wash buffer and gently resuspend the beads.
-
Repeat the centrifugation and wash steps for a total of 3-5 times.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Add 30 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
The supernatant now contains the immunoprecipitated proteins and is ready for SDS-PAGE and Western blot analysis.
-
Western Blot Analysis
-
Load the eluted samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against eIF4A3 or a potential interacting partner.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Experimental Workflow
Caption: Workflow for eIF4A3 Immunoprecipitation.
eIF4A3 in the Exon Junction Complex and mRNA Fate
Caption: Role of eIF4A3 within the EJC in directing mRNA fate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no eIF4A3 signal in the IP fraction | Inefficient antibody binding | Titrate the antibody concentration. Ensure the antibody is validated for IP. |
| Low expression of eIF4A3 | Increase the amount of starting material. | |
| Inefficient elution | Ensure the elution buffer is fresh and the elution is performed at 95-100°C for a sufficient time. | |
| High background in the IP lane | Insufficient washing | Increase the number of washes and/or the stringency of the wash buffer. |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody. | |
| Antibody concentration is too high | Reduce the amount of primary antibody used. | |
| Co-precipitated proteins are not detected | Weak or transient interactions | Use a milder lysis and wash buffer (e.g., without harsh detergents). Consider cross-linking before lysis. |
| Low abundance of interacting partners | Increase the amount of starting material. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. EIF4A3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 6. sinobiological.com [sinobiological.com]
- 7. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. scbt.com [scbt.com]
- 11. ulab360.com [ulab360.com]
Application Notes and Protocols for eIF4A3 RNA Immunoprecipitation (RIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein assembly deposited on messenger RNAs (mRNAs) during splicing.[1][2] The EJC plays a pivotal role in post-transcriptional gene regulation, influencing mRNA export, localization, translation, and nonsense-mediated mRNA decay (NMD).[1][2] Given its central role in RNA metabolism, understanding the specific RNA targets of eIF4A3 is crucial for elucidating gene regulation in various physiological and pathological states, including cancer.[3][4]
RNA Immunoprecipitation (RIP) is a powerful technique used to identify the portfolio of RNAs bound by a specific RNA-binding protein (RBP) in vivo.[5] This document provides detailed protocols and application notes for performing eIF4A3 RIP assays.
Crucial Clarification on eIF4A3-IN-18:
Initial research may suggest the use of "this compound" in studies involving eIF4A3. However, it is critical to note that This compound is an analogue of the natural product Silvestrol and functions as an inhibitor of the eIF4F translation initiation complex, not eIF4A3. [6][7] Silvestrol and its analogues primarily target eIF4A1 and eIF4A2, which are distinct from eIF4A3.[8] eIF4A3 is not a component of the eIF4F complex. Therefore, this compound is not a suitable tool for studying the direct impact of inhibition on eIF4A3-RNA interactions. For researchers interested in studying the effects of inhibiting eIF4A3's helicase activity on its RNA binding, selective ATP-competitive inhibitors, such as certain 1,4-diacylpiperazine derivatives, would be more appropriate.[9]
eIF4A3 Signaling and Function
eIF4A3 is a DEAD-box RNA helicase that is central to the function of the EJC. Its interaction with RNA and other core EJC proteins (MAGOH, RBM8A/Y14, and CASC3/Barentsz) is fundamental to its role in gene expression.
Caption: The role of eIF4A3 in the Exon Junction Complex.
RNA Immunoprecipitation (RIP) Assay: Workflow
The following diagram outlines the major steps in a typical RIP experiment designed to isolate RNAs associated with eIF4A3.
References
- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with eIF4A3-IN-18 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC), a dynamic protein assembly deposited on messenger RNA (mRNA) during splicing.[1][2][3][4][5][6] This ATP-dependent DEAD-box RNA helicase plays a crucial role in multiple aspects of post-transcriptional gene regulation, including mRNA export, localization, translation, and nonsense-mediated mRNA decay (NMD).[1][2][3][6][7] Emerging evidence also points to the involvement of eIF4A3 in transcriptional regulation, with studies showing its association with the promoters of specific genes.[8]
eIF4A3-IN-18 is a synthetic analog of silvestrol that has been identified as an inhibitor of the eIF4F translation initiation complex.[9] By targeting the activity of eIF4A family members, including eIF4A3, this small molecule provides a valuable tool to investigate the diverse functions of eIF4A3. One key area of investigation is understanding how inhibiting eIF4A3 function with this compound impacts its association with chromatin and, consequently, gene expression.
This document provides detailed application notes and a comprehensive protocol for performing chromatin immunoprecipitation (ChIP) on cells treated with this compound. This will enable researchers to probe the genome-wide localization of eIF4A3 and assess how its chromatin binding is altered by this specific inhibitor.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on eIF4A3 chromatin binding and target gene expression. These tables are provided as a template for presenting experimental results.
Table 1: Effect of this compound on eIF4A3 Occupancy at Wnt Target Gene Promoters
| Target Gene Promoter | This compound Concentration (nM) | Fold Enrichment (vs. IgG control) | Percent Input |
| AXIN2 | 0 (Vehicle) | 15.2 ± 1.8 | 0.76% |
| 10 | 10.5 ± 1.5 | 0.53% | |
| 50 | 5.1 ± 0.9 | 0.26% | |
| 100 | 2.3 ± 0.5 | 0.12% | |
| CCND1 | 0 (Vehicle) | 12.8 ± 1.3 | 0.64% |
| 10 | 8.9 ± 1.1 | 0.45% | |
| 50 | 4.2 ± 0.7 | 0.21% | |
| 100 | 1.9 ± 0.4 | 0.10% | |
| LEF1 | 0 (Vehicle) | 18.5 ± 2.1 | 0.93% |
| 10 | 12.1 ± 1.7 | 0.61% | |
| 50 | 6.3 ± 1.0 | 0.32% | |
| 100 | 2.8 ± 0.6 | 0.14% | |
| Negative Control (GAPDH Promoter) | 0 (Vehicle) | 1.1 ± 0.3 | 0.06% |
| 100 | 1.0 ± 0.2 | 0.05% |
Table 2: Corresponding Changes in Target Gene Expression (qRT-PCR)
| Target Gene | This compound Concentration (nM) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| AXIN2 | 0 (Vehicle) | 1.00 |
| 10 | 0.72 ± 0.08 | |
| 50 | 0.45 ± 0.06 | |
| 100 | 0.21 ± 0.04 | |
| CCND1 | 0 (Vehicle) | 1.00 |
| 10 | 0.81 ± 0.09 | |
| 50 | 0.53 ± 0.07 | |
| 100 | 0.30 ± 0.05 | |
| LEF1 | 0 (Vehicle) | 1.00 |
| 10 | 0.65 ± 0.07 | |
| 50 | 0.38 ± 0.05 | |
| 100 | 0.19 ± 0.03 | |
| Housekeeping Gene (GAPDH) | 0 (Vehicle) | 1.00 |
| 100 | 0.98 ± 0.05 |
Experimental Protocols
This protocol is adapted from standard ChIP procedures and incorporates specific considerations for the immunoprecipitation of eIF4A3.
I. Cell Culture and Treatment with this compound
-
Culture cells of interest (e.g., HEK293T, HeLa) to approximately 80-90% confluency in appropriate media.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, or 24 hours). The optimal concentration and treatment time should be determined empirically, taking into account the EC50 of the compound for the cell line used.[9]
II. Cross-linking and Cell Harvesting
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v) to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation at 1,500 x g for 5 minutes at 4°C.
III. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40, and protease inhibitors) and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation at 2,500 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions (power, duration, and cycles) is critical for successful ChIP.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared chromatin lysate) to a new tube.
IV. Immunoprecipitation
-
Dilute the chromatin lysate 1:10 with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100, and protease inhibitors).
-
Save a small aliquot (e.g., 1-2%) of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Remove the beads and add a specific anti-eIF4A3 antibody to the pre-cleared chromatin. As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
V. Washing and Elution
-
Wash the beads sequentially with the following buffers, incubating for 5 minutes with rotation for each wash:
-
Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100)
-
High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100)
-
LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - two washes.
-
-
Elute the protein-DNA complexes from the beads by adding elution buffer (e.g., 100 mM NaHCO3, 1% SDS) and incubating at 65°C for 15 minutes with vortexing.
VI. Reverse Cross-linking and DNA Purification
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM to the eluted samples and the input control. Incubate at 65°C for at least 6 hours or overnight.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
VII. Data Analysis
-
Quantify the purified DNA using a fluorometric method (e.g., Qubit).
-
Perform quantitative PCR (qPCR) using primers specific for the gene promoters of interest and a negative control region.
-
Analyze the data by calculating the fold enrichment of the specific antibody pull-down over the IgG control, or by representing the amount of immunoprecipitated DNA as a percentage of the input DNA.
Mandatory Visualizations
Caption: Experimental workflow for ChIP with this compound treated cells.
Caption: Simplified signaling pathway of eIF4A3 and the effect of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uniprot.org [uniprot.org]
- 3. EIF4A3 - Wikipedia [en.wikipedia.org]
- 4. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Analysis of Gene Expression Alteration and Co-Expression Network of Eukaryotic Initiation Factor 4A-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Luciferase Reporter Assay to Determine eIF4A3-IN-18 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a crucial role in various aspects of RNA metabolism, including pre-mRNA splicing, nonsense-mediated mRNA decay (NMD), and translation initiation.[1] As a core component of the exon junction complex (EJC), eIF4A3 is implicated in numerous cellular processes, and its dysregulation has been linked to several diseases, including cancer.[1][2] This makes eIF4A3 an attractive target for therapeutic intervention.
eIF4A3-IN-18 is a synthetic analogue of the natural product Silvestrol and functions as a potent inhibitor of the eIF4F translation initiation complex.[3] It exhibits cytotoxic effects on cancer cell lines and interferes with the assembly of the translation machinery.[3] A luciferase reporter assay is a robust and sensitive method to quantify the inhibitory activity of compounds like this compound on eIF4A3-dependent translation. This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to assess the activity of this compound.
Principle of the Assay
This assay utilizes a reporter construct containing the firefly luciferase gene downstream of a 5' untranslated region (5'-UTR) that is highly dependent on eIF4A3 activity for efficient translation. A common example is the 5'-UTR of the c-myc proto-oncogene, which possesses a complex secondary structure requiring the helicase activity of eIF4A3 to unwind. In the presence of an active eIF4A3 inhibitor like this compound, the translation of luciferase is suppressed, leading to a decrease in luminescence.
To control for non-specific effects on translation and for variations in transfection efficiency, a dual-luciferase system is often employed. This system includes a second reporter, typically Renilla luciferase, driven by a promoter with a simple 5'-UTR that is less dependent on eIF4A3 activity (e.g., from the tubulin gene). By normalizing the firefly luciferase signal to the Renilla luciferase signal, a more accurate measurement of the specific inhibitory effect of the compound on eIF4A3-dependent translation can be obtained.
Data Presentation
The inhibitory activity of this compound is typically quantified by determining its half-maximal effective concentration (EC50). This is the concentration of the inhibitor that results in a 50% reduction in the normalized luciferase activity.
Table 1: Inhibitory Activity of this compound on Luciferase Reporter Expression
| Reporter Construct | Cell Line | Incubation Time (hrs) | EC50 (nM) |
| c-myc 5'-UTR-Luciferase (myc-LUC) | MDA-MB-231 | 24 | 0.8[3] |
| tubulin 5'-UTR-Luciferase (tub-LUC) | MDA-MB-231 | 24 | 35[3] |
Table 2: Representative Dose-Response Data for this compound in a myc-LUC Reporter Assay
| This compound Concentration (nM) | Normalized Luciferase Activity (% of Control) | % Inhibition |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 85 | 15 |
| 0.5 | 60 | 40 |
| 1.0 | 45 | 55 |
| 5.0 | 20 | 80 |
| 10 | 10 | 90 |
| 50 | 5 | 95 |
| 100 | <5 | >95 |
Note: The data in Table 2 is illustrative and represents a typical dose-response curve. Actual results may vary.
Experimental Protocols
Materials
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other suitable cell line.
-
Reporter Plasmids:
-
pGL3-myc-5'UTR-Luc (Firefly luciferase under the control of the c-myc 5'-UTR)
-
pRL-TK (Renilla luciferase under the control of the herpes simplex virus thymidine kinase promoter)
-
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Dual-Luciferase Reporter Assay System: (e.g., from Promega).
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol for Dual-Luciferase Reporter Assay
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect 100 ng of the pGL3-myc-5'UTR-Luc plasmid and 10 ng of the pRL-TK plasmid.
-
Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with 100 µL of fresh complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 nM to 100 nM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Add the diluted compound or vehicle to the transfected cells.
-
Incubate for 24 hours at 37°C.
-
-
Cell Lysis:
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on a shaker to ensure complete lysis.
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Add 100 µL of LAR II to each well. Mix briefly.
-
Measure the firefly luciferase activity (luminescence) using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well. This will quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity (luminescence).
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Express the normalized luciferase activity for each compound concentration as a percentage of the vehicle control.
-
Plot the percentage of activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: this compound inhibits translation initiation.
Caption: Luciferase reporter assay workflow.
Caption: Logical relationship of assay components.
References
- 1. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction by eIF4A3-IN-18 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of eIF4A3-IN-18 in inducing apoptosis in cancer cells. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the implicated signaling pathways and experimental workflows.
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a critical role in various aspects of RNA metabolism, including splicing and nonsense-mediated mRNA decay (NMD).[1] In numerous cancers, eIF4A3 is overexpressed and contributes to tumorigenesis by regulating the expression of oncogenes and anti-apoptotic proteins.[2] Inhibition of eIF4A3 has emerged as a promising therapeutic strategy to induce cancer cell death.[1][3]
This compound is a potent and selective inhibitor of eIF4A3, identified as a silvestrol analogue.[4][5] By interfering with the assembly of the eIF4F translation complex, this compound can trigger apoptotic pathways in cancer cells, making it a valuable tool for cancer research and drug development.[4][5]
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the RNA helicase activity of eIF4A3. This disruption of eIF4A3 function leads to alterations in the splicing of key apoptosis-related genes and can activate several signaling pathways that converge on the induction of programmed cell death. The primary mechanisms include:
-
Modulation of Apoptotic Regulators: Inhibition of eIF4A3 can alter the alternative splicing of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[1][3][6]
-
Activation of p53 Signaling: eIF4A3 inhibition can lead to the stabilization and activation of the tumor suppressor protein p53, a master regulator of apoptosis.[7][8][9][10]
-
Inhibition of Pro-Survival Pathways: eIF4A3 has been implicated in the regulation of pro-survival signaling pathways such as PI3K/AKT/mTOR.[11][12][13] Inhibition of eIF4A3 can, therefore, suppress these pathways, sensitizing cancer cells to apoptosis.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 (Human Breast Cancer) | myc-LUC Reporter | EC50 | 0.8 nM | [4][5] |
| MDA-MB-231 (Human Breast Cancer) | tub-LUC Reporter | EC50 | 35 nM | [4][5] |
| MDA-MB-231 (Human Breast Cancer) | Growth Inhibition | EC50 | 2 nM | [4][5] |
| RMPI-8226 (Human Myeloma) | Cytotoxicity | LC50 | 0.06 nM | [4][5] |
Table 1: In Vitro Efficacy of this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess apoptosis induction by this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cells.[14][15][16][17][18]
Objective: To measure the reduction in cell viability upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol, based on standard Annexin V/PI staining methods, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22][23]
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the detection of key apoptotic proteins to elucidate the molecular mechanism of this compound-induced apoptosis.[24][25][26][27][28]
Objective: To determine the effect of this compound on the expression levels of pro- and anti-apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p53, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time, then harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway for this compound induced apoptosis.
References
- 1. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of p53 stimulates proteasome-dependent truncation of eIF4E-binding protein 1 (4E-BP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EIF4A3-induced circ_0022382 promotes breast cancer cell progression through the let-7a-5p/PI3K/AKT/mTOR signaling pathway and SLC7A11 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EIF4A3-induced circ_0022382 promotes breast cancer cell progression through the let-7a-5p/PI3K/AKT/mTOR signaling pathway and SLC7A11 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EIF4A3-Induced Circ_0092278 Enhances Papillary Thyroid Cancer Cell Malignancy by the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BG [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. kumc.edu [kumc.edu]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. google.com [google.com]
- 26. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. edspace.american.edu [edspace.american.edu]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for eIF4A3-IN-18 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase, is a critical component of the exon junction complex (EJC) and plays a significant role in various aspects of RNA metabolism.[1][2] Emerging evidence highlights the overexpression of eIF4A3 in glioblastoma (GBM), the most aggressive primary brain tumor in adults, where it is implicated in promoting malignant phenotypes such as proliferation, migration, and invasion.[1][3][4] These findings underscore eIF4A3 as a promising therapeutic target for GBM.
eIF4A3-IN-18 is a synthetic analog of Silvestrol, a known inhibitor of eIF4A.[5][6] While direct studies on this compound in glioblastoma are currently limited, the well-documented anti-glioblastoma activity of Silvestrol provides a strong rationale for investigating this compound in this context.[7][8] Silvestrol has been shown to suppress the growth of human glioblastoma cells by inhibiting the AKT/mTOR and ERK1/2 signaling pathways.[7][8] These application notes provide a summary of the potential use of this compound in glioblastoma research based on the available data for the parent compound, Silvestrol.
Data Presentation
The following tables summarize the quantitative data on the effects of the eIF4A inhibitor Silvestrol on glioblastoma cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of Silvestrol on the Proliferation of Glioblastoma Cell Lines
| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | Proliferation Inhibition (%) |
| U251 | Silvestrol | 10 | 24 | ~40% |
| U251 | Silvestrol | 10 | 48 | ~60% |
| U87 | Silvestrol | 10 | 24 | ~35% |
| U87 | Silvestrol | 10 | 48 | ~55% |
Data is estimated from graphical representations in the cited literature and should be considered indicative.[7][8]
Table 2: Effect of Silvestrol on Protein Expression in Glioblastoma Cell Lines
| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | Protein | Change in Expression |
| U251 | Silvestrol | 10 | 48 | Cyclin D1 | Decreased |
| U251 | Silvestrol | 10 | 48 | p-AKT | Decreased |
| U251 | Silvestrol | 10 | 48 | p-ERK1/2 | Decreased |
| U87 | Silvestrol | 10 | 48 | Cyclin D1 | Decreased |
| U87 | Silvestrol | 10 | 48 | p-AKT | Decreased |
| U87 | Silvestrol | 10 | 48 | p-ERK1/2 | Decreased |
Based on findings from studies on Silvestrol in glioblastoma cells.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in glioblastoma cell lines, adapted from protocols used for Silvestrol.[7][8]
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U251, U87)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed U251 or U87 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the AKT/mTOR and ERK1/2 signaling pathways.
Materials:
-
Glioblastoma cell lines (e.g., U251, U87)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Lyse the cells with lysis buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in glioblastoma.
Experimental Workflow Diagram
References
- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EIF4A3/CASC2/RORA Feedback Loop Regulates the Aggressive Phenotype in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic initiation factor 4 A-3 promotes glioblastoma growth and invasion through the Notch1-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for eIF4A3-IN-18 in Lung Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC) and plays a crucial role in various aspects of mRNA metabolism, including splicing, transport, and nonsense-mediated mRNA decay.[1][2] In the context of lung adenocarcinoma (LUAD), eIF4A3 has emerged as a significant pro-oncogenic factor.[3] Studies have demonstrated that elevated eIF4A3 expression is associated with poor prognosis in LUAD patients.[3][4] Mechanistically, eIF4A3 has been shown to influence key signaling pathways that drive tumor progression, including the PI3K-AKT-ERK1/2-P70S6K and Apelin pathways.[3] Furthermore, eIF4A3 can regulate the expression of oncogenes through its interaction with other molecules such as FLOT1 and various non-coding RNAs.[3][5][6]
Given its pivotal role in lung adenocarcinoma, eIF4A3 represents a promising therapeutic target. eIF4A3-IN-18 is a synthetic analogue of Silvestrol, a known inhibitor of the eIF4A family of RNA helicases.[7] While specific data on this compound in lung adenocarcinoma is limited, the information available for its parent compound, Silvestrol, and other selective eIF4A3 inhibitors provides a strong rationale for its investigation as a potential therapeutic agent in this malignancy. Silvestrol has demonstrated potent cytotoxic activity against various cancer cell lines, including lung cancer, with IC50 values in the low nanomolar range.[8]
These application notes provide a comprehensive overview of the potential use of this compound in lung adenocarcinoma research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro experimentation.
Putative Mechanism of Action of this compound in Lung Adenocarcinoma
This compound, as an analogue of Silvestrol, is expected to function as an inhibitor of the RNA helicase activity of eIF4A3. By inhibiting eIF4A3, this compound can disrupt the translation of specific mRNAs that are critical for cancer cell survival and proliferation. The downstream effects of eIF4A3 inhibition in lung adenocarcinoma are hypothesized to include:
-
Inhibition of Cell Proliferation and Survival: By downregulating the translation of key oncogenic proteins, this compound can lead to cell cycle arrest and apoptosis.
-
Modulation of Key Signaling Pathways: Inhibition of eIF4A3 can disrupt signaling cascades crucial for LUAD progression, such as the PI3K-AKT and ERK pathways.[3]
-
Induction of Apoptosis: Silvestrol has been shown to induce apoptosis through the mitochondrial pathway.[9] this compound is expected to have a similar effect.
Key Signaling Pathways Involving eIF4A3 in Lung Adenocarcinoma
Several signaling pathways have been identified where eIF4A3 plays a critical role in lung adenocarcinoma. Targeting eIF4A3 with inhibitors like this compound can potentially modulate these pathways to achieve a therapeutic effect.
eIF4A3-FLOT1-PI3K/AKT/ERK Pathway
Recent studies have shown that eIF4A3 interacts with and positively regulates the expression of Flotillin-1 (FLOT1).[3] This interaction subsequently activates the PI3K-AKT-ERK1/2-P70S6K signaling pathway, a central regulator of cell growth, proliferation, and survival in cancer.[3]
References
- 1. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EIF4A3-induced circular RNA SCAP facilitates tumorigenesis and progression of non-small-cell lung cancer via miR-7/SMAD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
eIF4A3-IN-18 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of eIF4A3-IN-18 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analogue of Silvestrol, a natural product known to be an inhibitor of the eIF4F translation initiation complex.[1] Its primary mechanism of action is the interference with the assembly of the eIF4F complex, which is crucial for the initiation of cap-dependent translation of mRNA into protein. By disrupting this process, this compound can inhibit the synthesis of proteins that are essential for cancer cell proliferation and survival.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q3: What is the expected solubility of this compound in DMSO?
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is crucial to use anhydrous DMSO and to protect the compound from light and moisture during handling.
Q5: What are the recommended storage conditions for this compound solutions in DMSO?
A5: Based on supplier recommendations for this compound in a solvent, stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | - Compound has low solubility.- DMSO is not anhydrous.- Insufficient mixing. | - Use gentle warming (e.g., 37°C water bath) and/or sonication to aid dissolution.- Ensure you are using high-purity, anhydrous DMSO.- Vortex the solution for an adequate amount of time. |
| Precipitation of the compound upon dilution in aqueous buffer | - The compound is less soluble in aqueous solutions.- The final concentration in the aqueous buffer is too high. | - Perform serial dilutions in DMSO first before adding to the aqueous buffer.- Ensure the final concentration of DMSO in the aqueous solution is kept low (typically <0.5%) to minimize solvent effects and toxicity.- Warm the aqueous buffer to 37°C before adding the DMSO stock solution. |
| Loss of compound activity over time | - Improper storage of the stock solution.- Repeated freeze-thaw cycles.- Exposure to light or moisture. | - Store stock solutions at -80°C for long-term storage.- Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.- Store the compound and its solutions protected from light and moisture. |
Quantitative Data
Table 1: Solubility of Silvestrol (this compound Analogue) in DMSO
| Compound | Solvent | Reported Solubility | Notes |
| Silvestrol | DMSO | 6.6 mg/mL | Sonication is recommended. |
| Silvestrol | DMSO | 100 mg/mL | Ultrasonic treatment may be needed. |
Table 2: Stability of this compound in Solvent
| Storage Temperature | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 500.54 g/mol .
-
For 1 mg of this compound, you will need 199.78 µL of DMSO.
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, use a sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
References
Optimizing eIF4A3-IN-18 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of eIF4A3-IN-18 in cell viability assays.
Understanding this compound
This compound is a potent and selective inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3), a key component of the exon junction complex (EJC). Inhibition of eIF4A3 disrupts the assembly of the eIF4F translation complex, leading to cell cycle arrest and apoptosis, making it a compound of interest in cancer research. It is an analogue of Silvestrol and has demonstrated high cytotoxicity in various cancer cell lines, with EC50 and LC50 values in the low nanomolar range.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by interfering with the assembly of the eIF4F translation initiation complex. This disruption of protein synthesis ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. The stability of this compound in aqueous cell culture media over extended periods has not been extensively reported, so it is advisable to prepare fresh dilutions from the DMSO stock for each experiment.
Q3: What is a good starting concentration range for a cell viability assay with this compound?
A3: Given the high potency of this compound (with reported IC50 values in the low nanomolar range), it is recommended to start with a broad concentration range. A preliminary experiment could include concentrations from 0.1 nM to 1 µM, using a 10-fold serial dilution. Based on the results of this initial screen, a narrower range of concentrations can be selected for more precise IC50 determination.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol is designed for determining the cytotoxicity of this compound on adherent cells in a 96-well format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Adherent cells in culture
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Presentation
Table 1: Example of Concentration Ranges for Cell Viability Assay Optimization
| Experiment Phase | Concentration Range | Purpose |
| Phase 1: Range Finding | 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM | To determine the approximate order of magnitude of the IC50. |
| Phase 2: IC50 Determination | Based on Phase 1 results (e.g., 0.5 nM, 1 nM, 2 nM, 5 nM, 10 nM, 20 nM, 50 nM, 100 nM) | To generate a more detailed dose-response curve for accurate IC50 calculation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in no-cell control wells | - Contamination of media or reagents. - Phenol red in the media can interfere with absorbance readings. | - Use sterile techniques and fresh reagents. - Use phenol red-free media for the assay. |
| Low signal or no dose-response | - Incorrect concentration of this compound. - Insufficient incubation time. - Cell density is too low or too high. | - Verify the dilution calculations and the integrity of the stock solution. - Optimize the incubation time (try 24, 48, and 72 hours). - Determine the optimal cell seeding density for your specific cell line. |
| Non-sigmoidal or "U-shaped" dose-response curve | - At high concentrations, the compound may precipitate out of solution. - Off-target effects at higher concentrations. - Cell death and lysis at high concentrations can lead to reduced formazan production. | - Check the solubility of this compound at the highest concentrations used. - Consider using a narrower and lower concentration range. - Visually inspect the wells for signs of precipitation or massive cell death. |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors. - "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with pipetting technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Visualizations
Caption: Signaling pathway of eIF4A3 inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell viability assays.
Technical Support Center: Investigating the Off-Target Effects of eIF4A3-IN-18 on eIF4A1/2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of eIF4A3-IN-18 on its close homologs, eIF4A1 and eIF4A2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 74, is a synthetic analogue of the natural product Silvestrol[1][2]. It functions as a protein synthesis inhibitor. Its primary mechanism of action is the interference with the assembly of the eIF4F translation initiation complex[1][2]. While developed as an eIF4A3 inhibitor, its close structural similarity to Silvestrol, a known pan-eIF4A inhibitor, raises questions about its selectivity.
Q2: What are the known off-target effects of this compound on eIF4A1 and eIF4A2?
Q3: How can I experimentally determine the selectivity of this compound for eIF4A3 over eIF4A1/2?
A3: A combination of biochemical and cellular assays is recommended to determine the selectivity profile of this compound.
-
Biochemical Assays: Perform in vitro ATPase and helicase activity assays using purified recombinant eIF4A1, eIF4A2, and eIF4A3 proteins. This will allow you to determine and compare the IC50 values for each isoform.
-
Cellular Assays: Utilize a bicistronic luciferase reporter assay to assess the compound's effect on cap-dependent translation (mediated by eIF4A1/2) versus cap-independent translation. Additionally, cellular thermal shift assays (CETSA) can be employed to assess direct target engagement in a cellular context. For a more definitive assessment of off-target effects in a cellular system, you can use CRISPR/Cas9-engineered cell lines expressing inhibitor-resistant mutants of eIF4A1 (e.g., F163L) to determine if the compound's cytotoxic effects are dependent on eIF4A1/2 activity[3][6].
Q4: What are the expected phenotypic effects of off-target inhibition of eIF4A1/2?
A4: eIF4A1 and eIF4A2 are essential for cap-dependent translation initiation, a fundamental process for the synthesis of most cellular proteins[3][4]. Off-target inhibition of these isoforms would lead to a general shutdown of protein synthesis, resulting in cytotoxicity and cell death. This can confound the interpretation of results aimed at understanding the specific functions of eIF4A3.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound, with a focus on dissecting on-target versus off-target effects.
Problem: I'm observing much higher levels of global translation inhibition and cytotoxicity in my cellular experiments than expected for a specific eIF4A3 inhibitor.
-
Possible Cause: This is a strong indication of off-target inhibition of eIF4A1 and eIF4A2. As a silvestrol analogue, this compound may potently inhibit all three eIF4A isoforms.
-
Troubleshooting Steps:
-
Biochemical IC50 Determination: If not already done, perform ATPase or helicase assays with purified eIF4A1, eIF4A2, and eIF4A3 to determine the inhibitor's potency against each isoform.
-
Bicistronic Reporter Assay: Use a bicistronic luciferase reporter construct to quantify the inhibition of cap-dependent (eIF4A1/2-mediated) versus IRES-mediated (eIF4A-independent) translation. A strong inhibition of cap-dependent translation points to eIF4A1/2 as off-targets.
-
Resistant Mutant Cell Lines: Employ cell lines with an inhibitor-resistant eIF4A1 mutation (e.g., F163L) to see if this rescues the cytotoxic effects of this compound. A rescue would confirm that the observed cytotoxicity is mediated through eIF4A1[3][6].
-
Problem: I am having difficulty confirming that the observed phenotype in my experiments is specifically due to the inhibition of eIF4A3.
-
Possible Cause: The phenotype may be a composite effect of inhibiting eIF4A3 and off-target inhibition of eIF4A1/2.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated eIF4A3 Inhibitor: Compare the phenotype induced by this compound with that of a structurally different, highly selective eIF4A3 inhibitor, if available.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete eIF4A3 and compare the resulting phenotype to that observed with this compound treatment. This will help to delineate the specific consequences of eIF4A3 loss-of-function.
-
Dose-Response Analysis: Perform a careful dose-response study. If the IC50 for eIF4A3 inhibition is significantly lower than for eIF4A1/2, it may be possible to find a concentration window where the effects are predominantly on-target.
-
Problem: My in vitro biochemical assay results are inconsistent or show high background.
-
Possible Cause: This could be due to several factors including enzyme quality, buffer composition, or the assay format itself.
-
Troubleshooting Steps:
-
Enzyme Purity and Activity: Ensure that the purified recombinant eIF4A proteins are of high purity and are active. Run a positive control with a known pan-eIF4A inhibitor like hippuristanol.
-
Optimize Buffer Conditions: ATPase and helicase activities can be sensitive to salt concentrations and pH. Optimize these parameters for each eIF4A isoform.
-
Malachite Green Assay Troubleshooting: For the ATPase assay, ensure that the malachite green reagent is properly prepared and that the reaction is stopped effectively before reading the absorbance. High background could be due to phosphate contamination in your buffers or ATP instability. Run a no-enzyme control to check for background ATP hydrolysis.
-
Quantitative Data Summary
While direct biochemical IC50 values for this compound against eIF4A1 and eIF4A2 are not publicly available, the following table summarizes its reported cellular activities.
| Assay | Cell Line | EC50 / LC50 | Reference |
| myc-LUC Reporter | MDA-MB-231 | 0.8 nM | [2] |
| tub-LUC Reporter | MDA-MB-231 | 35 nM | [2] |
| Growth Inhibition | MDA-MB-231 | 2 nM | [2] |
| Cytotoxicity | RMPI-8226 | 0.06 nM | [2] |
Experimental Protocols
Protocol 1: eIF4A ATPase Activity Assay (Malachite Green Assay)
This protocol is for determining the ATP hydrolysis activity of eIF4A isoforms in the presence of an inhibitor.
Materials:
-
Purified recombinant human eIF4A1, eIF4A2, and eIF4A3 proteins
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution (10 mM)
-
Poly(U) RNA (1 mg/mL)
-
This compound (or other inhibitors) at various concentrations
-
Malachite Green Reagent (see preparation below)
-
384-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 620-650 nm
Malachite Green Reagent Preparation:
-
Solution A: 0.045% Malachite Green hydrochloride in water.
-
Solution B: 4.2% Ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add 0.2 parts of Triton X-100. Prepare fresh daily.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 2 µg/mL Poly(U) RNA, and the desired concentration of eIF4A protein (e.g., 50 nM).
-
Add the inhibitor at various concentrations to the wells of the 384-well plate. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add the eIF4A/RNA mixture to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of the Malachite Green Working Reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Read the absorbance at 630 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.
Protocol 2: eIF4A Helicase Activity Assay
This assay measures the ability of eIF4A to unwind a duplex RNA substrate.
Materials:
-
Purified recombinant human eIF4A1, eIF4A2, and eIF4A3 proteins
-
Helicase Assay Buffer: 25 mM MOPS-KOH pH 6.5, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA, 5% glycerol
-
ATP solution (10 mM)
-
Duplex RNA substrate with a 3' overhang, with one strand labeled (e.g., with Cy3 or FAM) and the other with a quencher (e.g., Iowa Black FQ)
-
This compound (or other inhibitors) at various concentrations
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
In the wells of a 96-well plate, add the Helicase Assay Buffer.
-
Add the inhibitor at various concentrations, including a no-inhibitor control.
-
Add the eIF4A protein (e.g., 100 nM).
-
Add the duplex RNA substrate (e.g., 10 nM).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Immediately begin reading the fluorescence signal over time (e.g., every minute for 30 minutes). Unwinding of the duplex separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentration.
Protocol 3: Bicistronic Luciferase Reporter Assay for Cap-Dependent Translation Inhibition
This cellular assay distinguishes between cap-dependent and cap-independent translation.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293T)
-
Bicistronic reporter plasmid containing a Renilla luciferase gene under a cap-dependent promoter and a Firefly luciferase gene downstream of an IRES element.
-
Transfection reagent
-
This compound (or other inhibitors) at various concentrations
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the bicistronic reporter plasmid.
-
After 24 hours, treat the cells with the inhibitor at various concentrations for a desired time (e.g., 6 hours).
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Measure both Firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Calculate the ratio of Renilla (cap-dependent) to Firefly (IRES-dependent) luciferase activity for each inhibitor concentration. A selective inhibitor of cap-dependent translation will cause a dose-dependent decrease in this ratio.
Signaling Pathways and Experimental Workflows
Diagram 1: eIF4F Complex and Cap-Dependent Translation
Caption: Role of eIF4A1/2 in the eIF4F complex and potential inhibition by this compound.
Diagram 2: Experimental Workflow for Assessing this compound Selectivity
Caption: Workflow for determining the selectivity of this compound.
Diagram 3: Troubleshooting Logic for Unexpected Translation Inhibition
Caption: Troubleshooting unexpected translation inhibition with this compound.
References
- 1. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
Preventing eIF4A3-IN-18 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of eIF4A3-IN-18 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
A1: Proper storage is critical to maintaining the stability and activity of this compound. Follow these guidelines based on the compound's form:
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid Powder | 4°C | Long-term | Store in a tightly sealed container, protected from moisture and light.[1] |
| In Solvent | -80°C | Up to 6 months | Store in a tightly sealed container, protected from moisture and light.[1] |
| In Solvent | -20°C | Up to 1 month | Store in a tightly sealed container, protected from moisture and light.[1] |
Q2: What is the recommended solvent for dissolving this compound?
A2: The solubility of this compound will depend on the specific experimental requirements. However, a common solvent for initial stock solutions of similar small molecules is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can lead to hydrolysis.
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Inconsistent results can indeed be a symptom of compound degradation. Several factors during your experiment could contribute to this:
-
Improper Storage: Not adhering to the recommended storage conditions can lead to gradual degradation.
-
Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your stock solutions. It is best practice to aliquot the stock solution into single-use volumes.
-
Exposure to Light: Protect the compound and its solutions from light, as it can be photosensitive.
-
Presence of Water: Use anhydrous solvents and minimize exposure to humidity to prevent hydrolysis.
-
Contamination: Ensure all labware and reagents are free from contaminants that could react with the inhibitor.
Q4: How stable is this compound in cell culture media?
-
Prepare fresh dilutions of the inhibitor in media for each experiment.
-
Minimize the pre-incubation time of the inhibitor in the media before adding it to the cells.
-
For long-term experiments, consider replenishing the media with freshly diluted inhibitor at appropriate intervals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitor Activity | Compound degradation due to improper storage or handling. | 1. Review storage conditions and ensure they meet the recommendations (see FAQ 1). 2. Prepare fresh stock solutions from solid compound. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| High Variability Between Replicates | Inconsistent inhibitor concentration due to degradation or precipitation. | 1. Ensure complete dissolution of the compound in the solvent. 2. Prepare fresh dilutions in pre-warmed media for each experiment. 3. Vortex solutions gently before use to ensure homogeneity. |
| Unexpected Cellular Toxicity | Formation of toxic degradation byproducts. | 1. Use a fresh vial of the inhibitor. 2. Confirm the purity of the compound if possible. 3. Include a vehicle-only control to assess baseline toxicity. |
Experimental Protocols
Protocol: Preparation and Use of this compound in a Cell-Based Assay
This protocol outlines the best practices for handling this compound to minimize degradation during a typical cell-based experiment.
1. Reagent and Equipment Preparation:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, RNase-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Cell culture medium, pre-warmed to 37°C
-
Cells of interest plated in appropriate culture vessels
2. Preparation of Stock Solution (e.g., 10 mM): a. Under sterile conditions and in a fume hood, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. d. Gently vortex the solution until the compound is completely dissolved. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
3. Preparation of Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature, protected from light. b. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions. c. Gently mix the working solution by inverting the tube. Avoid vigorous vortexing which can cause shearing of components in the media.
4. Cell Treatment: a. Remove the old medium from the plated cells. b. Add the freshly prepared working solution of this compound to the cells. c. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup. d. Incubate the cells for the desired period under standard cell culture conditions.
5. Post-Incubation Analysis: a. Proceed with your downstream analysis (e.g., western blotting, qPCR, cell viability assays).
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: Workflow for handling this compound to minimize degradation.
Simplified Signaling Pathway of eIF4A3 and its Inhibition
eIF4A3 is a core component of the Exon Junction Complex (EJC), which is deposited onto mRNA after splicing and plays a crucial role in post-transcriptional gene regulation, including nonsense-mediated mRNA decay (NMD).
Caption: Role of eIF4A3 in the EJC pathway and the point of inhibition by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting eIF4A3-IN-18 inactivity in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inactivity with eIF4A3-IN-18 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing no activity in my cell-based assay. What are the potential reasons?
A1: Inactivity of this compound can stem from several factors, ranging from improper handling to issues with the experimental setup. Here's a checklist of potential causes:
-
Compound Integrity and Storage:
-
Improper Storage: this compound is typically stored as a powder at -20°C or -80°C. Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year). Frequent freeze-thaw cycles should be avoided.
-
Degradation: Ensure the compound has not degraded due to improper storage or handling.
-
-
Solubility Issues:
-
Precipitation: this compound is soluble in DMSO. When diluting the DMSO stock into aqueous cell culture media, the compound may precipitate if the final DMSO concentration is too low or if the compound's aqueous solubility limit is exceeded. This is a common issue with hydrophobic compounds.
-
Visual Inspection: Carefully inspect your final working solution for any visible precipitates. Even microscopic precipitation can significantly reduce the effective concentration of the inhibitor.
-
-
Experimental Conditions:
-
Suboptimal Concentration: The effective concentration of this compound is highly dependent on the cell line and assay duration. You may need to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Insufficient Incubation Time: The effects of this compound on downstream processes like translation or cell viability may take time to manifest. Ensure your incubation period is sufficient to observe a response.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to eIF4A3 inhibition. It's possible your chosen cell line is resistant or expresses lower levels of the target.
-
-
Assay-Specific Problems:
-
Inappropriate Readout: Confirm that your assay is designed to detect the expected biological effect of this compound, which primarily involves the inhibition of translation initiation.
-
Assay Interference: Some compounds can interfere with assay components, such as luciferase enzymes in reporter assays. It's important to run appropriate controls to rule out assay artifacts.
-
Q2: How can I ensure proper solubilization of this compound to avoid precipitation?
A2: To minimize solubility issues, follow these best practices:
-
Prepare a High-Concentration Stock in DMSO: Prepare a stock solution of at least 10 mM in high-quality, anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in DMSO to get closer to your final working concentration before diluting into your aqueous experimental medium.
-
Final DMSO Concentration: When adding the inhibitor to your cell culture medium, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity. However, a sufficient amount of DMSO is needed to maintain the inhibitor's solubility.
-
Pre-warm Media: Adding the DMSO stock to pre-warmed media can sometimes help prevent precipitation.
-
Vortexing During Dilution: Vortex the tube or plate gently while adding the DMSO stock to the aqueous medium to ensure rapid and uniform mixing.
Q3: What are the expected downstream effects of active this compound that I can measure to confirm its activity?
A3: Active this compound, as an inhibitor of the eIF4F translation initiation complex, should lead to several measurable downstream effects:
-
Inhibition of Cap-Dependent Translation: This is the primary mechanism of action. You can measure this using a luciferase reporter assay with a capped mRNA transcript. A decrease in luciferase activity upon treatment with this compound indicates its activity.
-
Induction of Cell Cycle Arrest and Apoptosis: Inhibition of translation can lead to cell cycle arrest, particularly at the G2/M phase, and subsequently induce apoptosis.[1] This can be assessed by flow cytometry for cell cycle analysis and apoptosis markers (e.g., Annexin V staining).
-
Inhibition of Nonsense-Mediated mRNA Decay (NMD): eIF4A3 is a core component of the exon junction complex (EJC), which is involved in NMD.[2] Inhibition of eIF4A3 can disrupt NMD, leading to the stabilization of transcripts containing premature termination codons. This can be measured using a specialized NMD luciferase reporter or by quantifying the levels of known NMD-sensitive transcripts via qRT-PCR.
-
Reduction in Cell Viability and Proliferation: As a consequence of translation inhibition and apoptosis induction, this compound should reduce cell viability and proliferation. This can be measured using standard cytotoxicity assays like MTT, MTS, or CellTiter-Glo.
Q4: I am using a luciferase reporter assay to measure translation inhibition, but I'm not seeing any effect. What should I troubleshoot?
A4: If your luciferase assay is not showing the expected inhibition, consider the following:
-
Confirm this compound Activity in a Different Assay: First, try to validate the activity of your compound in a more direct assay of cell viability, such as an MTT or CellTiter-Glo assay, at a range of concentrations. This will help confirm that the compound itself is active.
-
Reporter Construct Design: Ensure your luciferase reporter is driven by a cap-dependent translation mechanism. If your reporter relies on an IRES (Internal Ribosome Entry Site), it may be less sensitive to inhibitors of cap-dependent translation.
-
Transfection Efficiency: Low transfection efficiency of your reporter plasmid will result in a weak signal, making it difficult to detect inhibition. Optimize your transfection protocol and consider using a co-transfected control plasmid (e.g., expressing a different reporter like Renilla luciferase) to normalize for transfection efficiency.
-
Promoter Strength: A very strong promoter driving luciferase expression might produce a signal that is too high, potentially masking subtle inhibitory effects.[3]
-
Compound Interference with Luciferase: Some small molecules can directly inhibit or activate luciferase enzymes. To test for this, you can perform the luciferase assay in a cell-free system by adding this compound directly to cell lysates containing luciferase and its substrate. A change in luminescence in this setup would indicate direct interference.
-
Incubation Time: Ensure you are treating the cells with this compound for a sufficient duration before measuring luciferase activity. The effect on protein levels will not be instantaneous.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Assay Type | Cell Line | IC50 / EC50 / LC50 | Reference |
| This compound | myc-LUC Reporter | - | 0.8 nM (EC50) | [4] |
| tub-LUC Reporter | - | 35 nM (EC50) | [4] | |
| Growth Inhibition | MBA-MB-231 | 2 nM (EC50) | [4] | |
| Cytotoxicity | RMPI-8226 | 0.06 nM (LC50) | [4] | |
| eIF4A3-IN-1 | ATPase Inhibition | - | 0.26 µM (IC50) | N/A |
| Cell Viability | HepG2, Hep3B, SNU-387 | Significant decrease | N/A | |
| eIF4A3-IN-2 | ATPase Inhibition | - | 110 nM (IC50) | N/A |
Experimental Protocols
Luciferase Reporter Assay for Translation Inhibition
Objective: To measure the effect of this compound on cap-dependent translation.
Materials:
-
Cells of interest
-
Luciferase reporter plasmid (with a capped mRNA transcript)
-
Transfection reagent
-
This compound
-
DMSO (anhydrous)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection: Transfect the cells with the luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: After allowing the cells to express the reporter for 24-48 hours, replace the medium with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells and add the luciferase lysis buffer.
-
Incubate for a few minutes to ensure complete cell lysis.
-
Add the luciferase substrate to each well and mix.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if used). Plot the normalized luminescence against the log of the inhibitor concentration to determine the EC50 value.
Cytotoxicity Assay (MTT/MTS)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
DMSO (anhydrous)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium as described in the luciferase assay protocol.
-
Treatment: Replace the medium with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the vehicle-treated control. Plot the percentage of viable cells against the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
Caption: eIF4A3 signaling and inhibition by this compound.
Caption: Troubleshooting workflow for this compound inactivity.
References
- 1. EIF4A3 associated splicing and nonsense mediated decay defined by a systems analysis with novel small molecule inhibitors | bioRxiv [biorxiv.org]
- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: eIF4A3-IN-18 & Primary Cell Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using eIF4A3-IN-18, with a focus on minimizing its cytotoxic effects in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analogue of Silvestrol and functions as an inhibitor of the eIF4F translation initiation complex.[1] Eukaryotic initiation factor 4A3 (eIF4A3) is an ATP-dependent RNA helicase that is a core component of the exon junction complex (EJC).[2][3][4] The EJC is involved in various aspects of post-transcriptional gene regulation, including mRNA splicing, transport, translation, and nonsense-mediated mRNA decay (NMD).[2][3][4] By inhibiting eIF4A3, this compound disrupts these essential cellular processes, leading to cell cycle arrest and apoptosis.[4]
Q2: Why is this compound cytotoxic to primary cells?
A2: The essential functions of eIF4A3 in processes like mRNA splicing and translation are not exclusive to cancer cells; they are also critical for the survival and normal functioning of healthy primary cells.[2][5] Inhibition of these fundamental processes by this compound can, therefore, lead to significant cytotoxicity in primary cells. Primary cells may also have different sensitivities to pathway inhibition compared to rapidly dividing cancer cells.
Q3: What are the known off-target effects of this compound?
A3: Specific off-target effects of this compound in primary cells are not well-documented in the currently available literature. However, like many small molecule inhibitors, it may have unintended interactions with other cellular components. It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Q4: At what concentration should I start my experiments with this compound in primary cells?
A4: Due to the lack of specific dose-response data for this compound in various primary cell types, it is recommended to start with a wide range of concentrations in a pilot experiment. A common starting point for a new inhibitor is to test concentrations ranging from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-5 µM). This will help determine the optimal concentration that provides the desired inhibitory effect while minimizing cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Issue | Potential Cause | Recommended Solution |
| High levels of cytotoxicity observed at low concentrations of this compound. | Primary cells are highly sensitive to the inhibition of essential cellular processes like translation and splicing. | - Optimize inhibitor concentration: Perform a dose-response experiment to identify the lowest effective concentration. - Reduce treatment duration: A shorter exposure time may be sufficient to achieve the desired effect while minimizing toxicity. - Use a recovery period: Treat cells for a shorter duration and then replace the medium with fresh, inhibitor-free medium to allow for cellular recovery. |
| Inconsistent results between experiments. | - Variability in primary cell cultures: Primary cells can have significant donor-to-donor variability. - Inhibitor stability: Improper storage or handling of this compound can affect its potency. | - Use cells from the same donor/lot for a set of experiments. - Thoroughly characterize each new batch of primary cells. - Store this compound according to the manufacturer's instructions (typically at -20°C or -80°C). - Prepare fresh dilutions of the inhibitor for each experiment. |
| Observed cellular effects are suspected to be off-target. | The inhibitor may be interacting with other cellular proteins besides eIF4A3. | - Include a negative control: Use a structurally similar but inactive compound if available. - Use a positive control: Compare the effects of this compound with another known inhibitor of the same pathway. - Perform target engagement assays: Confirm that this compound is binding to eIF4A3 at the concentrations used. - Use genetic knockdown (e.g., siRNA) of eIF4A3 to validate the phenotype. |
| Difficulty in dissolving this compound. | The compound may have low solubility in aqueous solutions. | - Consult the manufacturer's datasheet for recommended solvents (e.g., DMSO). - Prepare a high-concentration stock solution in the recommended solvent and then dilute it in your culture medium. - Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and non-toxic to the cells. |
Quantitative Data Summary
Due to the limited availability of public data on this compound cytotoxicity specifically in primary cells, the following tables provide a general framework and include data from cancer cell lines for reference. Researchers should generate their own dose-response curves for their specific primary cell type.
Table 1: Reported EC50 and LC50 Values for this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| MBA-MB-231 | Growth Inhibition | EC50 | 2 | [1] |
| RMPI-8226 | Cytotoxicity | LC50 | 0.06 | [1] |
| Various | myc-LUC Reporter | EC50 | 0.8 | [1] |
| Various | tub-LUC Reporter | EC50 | 35 | [1] |
Table 2: Example Dose-Response Data for a Hypothetical Primary Cell Line (Researcher-Generated Data)
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 82 ± 6.1 |
| 50 | 65 ± 7.3 |
| 100 | 45 ± 5.9 |
| 500 | 20 ± 4.2 |
| 1000 | 5 ± 2.5 |
Note: This table is a template. Users must generate their own data for their specific primary cell type.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess the impact of this compound on the viability of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Signaling Pathway Diagram
Caption: Role of eIF4A3 in mRNA processing and translation, and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the cytotoxicity of this compound in primary cells using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Technical Support Center: Overcoming Resistance to eIF4A3-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the eIF4A3 inhibitor, eIF4A3-IN-18.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to targeted therapies like this compound is a multifaceted issue that can arise from various molecular changes within the cancer cells. Based on the known functions of eIF4A3 and general mechanisms of drug resistance, several possibilities should be considered:
-
Alterations in eIF4A3 Expression or Mutation: While less common for non-genotoxic therapies, cells could potentially acquire mutations in the EIF4A3 gene that prevent effective drug binding. Alternatively, an upregulation of eIF4A3 expression could titrate the inhibitor, requiring higher concentrations to achieve the same effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of eIF4A3-dependent processes.[1][2][3] For instance, upregulation of other receptor tyrosine kinases (RTKs) or downstream effectors in pathways like PI3K/AKT/mTOR or MAPK/ERK can promote cell survival and proliferation despite eIF4A3 inhibition.[2][3]
-
Changes in RNA Splicing and Metabolism: Since eIF4A3 is a core component of the exon junction complex (EJC) and plays a crucial role in mRNA splicing and nonsense-mediated mRNA decay (NMD), cells may adapt by altering their splicing patterns.[4][5][6] This could lead to the production of protein isoforms that are no longer dependent on eIF4A3-regulated pathways or that actively promote survival.
-
Induction of Drug Efflux Pumps: A common mechanism of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, thereby reducing the intracellular concentration of the inhibitor.
-
Feedback Loop Activation: The inhibition of a specific protein can sometimes trigger a cellular feedback mechanism that leads to the compensatory upregulation of the target protein or other functionally related proteins, thereby diminishing the inhibitor's effect.
Q2: Our lab is investigating a cancer cell line that shows intrinsic resistance to this compound. What are the possible underlying mechanisms for this primary resistance?
A2: Intrinsic, or primary, resistance to a drug can be present before the commencement of treatment. Potential mechanisms include:
-
Pre-existing Genetic Alterations: The cancer cells may harbor pre-existing mutations in EIF4A3 or in genes of pathways that are parallel to or downstream of eIF4A3's function. For example, mutations in key genes of cell cycle regulation or apoptosis could make the cells less dependent on the pathways affected by eIF4A3 inhibition.[7]
-
High Basal Expression of Pro-Survival Proteins: The cell line might have a high intrinsic expression of anti-apoptotic proteins (e.g., Bcl-2 family members) or growth factors that allow it to bypass the effects of eIF4A3 inhibition.
-
Redundancy in RNA Helicase Function: While eIF4A3 has distinct roles, other RNA helicases might be able to partially compensate for its inhibition in certain cellular contexts, thus providing a survival advantage.
-
Cell-Type Specific Dependencies: The specific cancer type and its genetic background play a crucial role. Some cancer types may not be as reliant on the specific functions of eIF4A3 for their survival and proliferation, rendering the inhibitor less effective.
Troubleshooting Guides
Issue 1: Decreased Cell Death or Growth Inhibition with this compound Treatment Over Time
This is a common indication of acquired resistance. The following steps can help you investigate and potentially overcome this issue.
Troubleshooting Steps & Experimental Protocols:
-
Confirm Drug Potency:
-
Protocol: Prepare fresh dilutions of this compound from a new stock to rule out degradation of the compound. Perform a dose-response curve on a sensitive, non-resistant cell line to confirm the inhibitor's activity.
-
-
Assess eIF4A3 Expression and Gene Sequence:
-
Protocol: Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from both your resistant and parental (sensitive) cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for EIF4A3 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative expression of EIF4A3 in resistant versus sensitive cells.
-
-
Protocol: Western Blotting:
-
Lyse resistant and sensitive cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against eIF4A3 and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Protocol: Sanger Sequencing:
-
Design primers to amplify the coding region of the EIF4A3 gene from cDNA of resistant cells.
-
Sequence the PCR products to identify any potential mutations in the drug-binding site.
-
-
-
Investigate Bypass Pathway Activation:
-
Protocol: Phospho-Kinase Array:
-
Use a commercially available phospho-kinase array to screen for changes in the phosphorylation status of multiple receptor tyrosine kinases and downstream signaling proteins in resistant versus sensitive cells.
-
-
Protocol: Western Blotting for Key Signaling Proteins:
-
Probe for phosphorylated and total levels of key proteins in survival pathways, such as p-AKT/AKT, p-ERK/ERK, and p-mTOR/mTOR, in both cell line types.
-
-
-
Evaluate Changes in Alternative Splicing:
-
Protocol: RNA Sequencing (RNA-Seq):
-
Isolate high-quality RNA from resistant and sensitive cells treated with this compound.
-
Perform RNA-seq to obtain a global view of gene expression and alternative splicing events.
-
Use bioinformatics tools to identify differentially spliced genes that may contribute to resistance.
-
-
-
Test Combination Therapies:
-
Protocol: Synergy Assays:
-
Treat resistant cells with a matrix of concentrations of this compound and a second inhibitor targeting a potential bypass pathway (e.g., a PI3K, MEK, or Bcl-2 inhibitor).
-
Assess cell viability after 48-72 hours using an MTT or CellTiter-Glo assay.
-
Calculate synergy scores (e.g., using the Bliss independence or Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
-
-
Illustrative Data Tables:
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) |
| Parental (Sensitive) | 10 |
| Resistant Subclone 1 | 150 |
| Resistant Subclone 2 | 250 |
Table 2: Example qPCR and Western Blot Data for eIF4A3 Expression
| Cell Line | Relative EIF4A3 mRNA Expression (Fold Change) | eIF4A3 Protein Level (Relative to Loading Control) |
| Parental (Sensitive) | 1.0 | 1.0 |
| Resistant Subclone 1 | 1.2 | 1.1 |
| Resistant Subclone 2 | 4.5 | 4.2 |
Table 3: Example Synergy Analysis of this compound with a PI3K Inhibitor
| Treatment | Cell Viability (%) | Synergy Score (Bliss) |
| This compound (150 nM) | 75 | N/A |
| PI3K Inhibitor (50 nM) | 80 | N/A |
| Combination | 30 | 0.4 (Synergistic) |
Visualizing Resistance Mechanisms and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate potential resistance pathways and experimental approaches.
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Analysis of Gene Expression Alteration and Co-Expression Network of Eukaryotic Initiation Factor 4A-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of eIF4A3-IN-18 and Silvestrol in Cancer Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeting of cellular translation machinery has emerged as a promising strategy. Two notable small molecules at the forefront of this research are eIF4A3-IN-18 and Silvestrol. While both are recognized for their potent anti-cancer activities, they exhibit distinct mechanisms of action by targeting different components of the cell's protein synthesis machinery. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their cancer research programs.
Executive Summary
This compound is a selective inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase that is a core component of the exon junction complex (EJC). The EJC plays a crucial role in post-transcriptional processes, including nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons. By inhibiting eIF4A3, this compound disrupts NMD and can induce cell cycle arrest and apoptosis in cancer cells.
In contrast, Silvestrol, a natural product isolated from plants of the genus Aglaia, targets a different RNA helicase, eIF4A, which is a key component of the eIF4F translation initiation complex. The eIF4F complex is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding and the initiation of protein synthesis. Silvestrol clamps eIF4A onto specific mRNA transcripts, thereby stalling translation and leading to the suppression of key oncoproteins, ultimately inducing apoptosis and autophagy.
This guide will delve into the specifics of their mechanisms, comparative efficacy in various cancer models, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Helicases
The differential targeting of eIF4A3 and eIF4A by these two compounds results in distinct downstream cellular consequences.
This compound: Targeting RNA Surveillance
This compound's inhibition of the EJC component eIF4A3 leads to the disruption of the NMD pathway. This can have a dual effect in cancer. On one hand, it can lead to the stabilization of aberrant transcripts that may be detrimental to the cell. On the other hand, many cancer cells exploit the NMD pathway to degrade tumor-suppressing transcripts, and its inhibition can lead to their re-expression. Furthermore, the disruption of EJC function can lead to G2/M cell cycle arrest and apoptosis.[1][2][3][4]
Silvestrol: Halting Protein Production
Silvestrol's mechanism involves the inhibition of the eIF4A RNA helicase, a central player in cap-dependent translation initiation. By locking eIF4A onto mRNA, Silvestrol prevents the scanning of the 43S preinitiation complex to the start codon, thereby globally suppressing protein synthesis.[5][6][7][8] This leads to the downregulation of short-lived proteins, including many oncoproteins like MYC and cyclins, as well as anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis and autophagy.[7][9]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams were generated using the DOT language.
Caption: this compound inhibits the NMD pathway by targeting eIF4A3.
Caption: Silvestrol inhibits translation initiation by targeting eIF4A.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Silvestrol, showcasing their potency in various cancer cell lines. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |
| MBA-MB-231 | Breast Cancer | Proliferation | EC50 | 2 | [10] |
| RMPI-8226 | Multiple Myeloma | Cytotoxicity | LC50 | 0.06 | [10] |
| HCT-116 | Colorectal Cancer | NMD Inhibition | IC50 | 100-140 | [2] |
Table 2: In Vitro Cytotoxicity of Silvestrol
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |
| LNCaP | Prostate Cancer | Cytotoxicity | IC50 | 1-7 | [11] |
| Various | Lung, Prostate, Breast | Cytotoxicity | IC50 | 1-7 | [11] |
| CLL | Chronic Lymphocytic Leukemia | Cytotoxicity | LC50 | 6.9 | [12] |
| MDA-MB-231 | Breast Cancer | Protein Synthesis | IC50 | ~60 | [13] |
| PC-3 | Prostate Cancer | Protein Synthesis | IC50 | ~60 | [13] |
| A549 | Lung Cancer | Cytotoxicity | CC50 | 9.42 | [14] |
| HT29 | Colon Cancer | Cytotoxicity | CC50 | 0.7 | [14] |
| Huh-7 | Hepatocellular Carcinoma | Cytotoxicity | CC50 | 30 | [14] |
| HeLa | Cervical Cancer | Cytotoxicity | CC50 | 5 | [14] |
| HEK293T | Embryonic Kidney | Cytotoxicity | CC50 | 15.9 | [14] |
| Caki-2 | Kidney Cancer | Cytotoxicity | CC50 | 37.2 | [14] |
| T-47D | Breast Cancer | Viability | - | 1 (sensitizes to radiation) | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cell Viability/Cytotoxicity Assays
Objective: To determine the concentration of the compound that inhibits cell growth or kills cells by 50% (IC50, LC50, or CC50).
General Protocol (MTT/MTS Assay): [12][16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ to 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Silvestrol (e.g., 0.001 to 10,000 nM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/LC50/CC50 value using a non-linear regression analysis.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (TUNEL Assay)
Objective: To quantify the percentage of apoptotic cells.[19]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the indicated time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix with 1% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 70% ethanol.
-
Labeling: Resuspend the cells in a labeling solution containing TdT enzyme and FITC-dUTP and incubate to allow the labeling of DNA strand breaks.
-
Flow Cytometry: Analyze the cells using a flow cytometer to detect the FITC signal in apoptotic cells.
Caption: Experimental workflow for the TUNEL apoptosis assay.
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of cancer cells after treatment.[19]
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 250-500 cells) in a 6-well or 100-mm dish.
-
Compound Treatment: Treat the cells with the compound for a specific duration (e.g., 24-72 hours).
-
Recovery: Remove the compound-containing medium and culture the cells in fresh medium for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet or Giemsa stain.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each dish.
Conclusion
This compound and Silvestrol represent two distinct and promising avenues for targeting the translation machinery in cancer. This compound offers a novel approach by modulating the NMD pathway, with the potential to restore the expression of tumor suppressor genes. Silvestrol, a potent inhibitor of global protein synthesis, has demonstrated broad anti-cancer activity across a wide range of tumor types.
The choice between these two inhibitors will depend on the specific research question and the cancer model being investigated. For studies focused on the role of the EJC and NMD in cancer, this compound is the more specific tool. For broader studies aiming to inhibit oncoprotein synthesis, Silvestrol provides a powerful and well-characterized option. Further head-to-head comparative studies in identical experimental settings are warranted to fully elucidate their relative therapeutic potential. This guide provides a foundational framework for researchers to navigate the selection and application of these important research compounds.
References
- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdbonline.org [sdbonline.org]
- 9. RNA G-quadruplexes cause eIF4A-dependent oncogene translation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Plant nonsense-mediated mRNA decay is controlled by different autoregulatory circuits and can be induced by an EJC-like complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Cytotoxic Activities [bio-protocol.org]
- 17. academic.oup.com [academic.oup.com]
- 18. EIF4A3 Promotes Cell Proliferation via CDC5L Upregulation in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
Validating eIF4A3 Inhibition: A Comparative Guide to eIF4A3-IN-18 and eIF4A3 siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the RNA helicase eIF4A3 is critical for advancing research in cancer and other diseases where its activity is implicated. This guide provides a comprehensive comparison of two primary methods for inhibiting eIF4A3 function: the small molecule inhibitor eIF4A3-IN-18 and siRNA-mediated knockdown.
Mechanism of Action and Functional Consequences
eIF4A3 is a core component of the Exon Junction Complex (EJC), playing a crucial role in mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD). Its dysregulation has been linked to the progression of various cancers by affecting cell cycle, apoptosis, and key signaling pathways. Both this compound and eIF4A3 siRNA aim to abrogate these functions, but through different mechanisms.
-
This compound: This small molecule is a silvestrol analogue that interferes with the assembly of the eIF4F translation complex. By inhibiting the helicase activity of eIF4A3, it disrupts the normal processing and translation of specific mRNAs, leading to cytotoxic effects in cancer cells.
-
eIF4A3 siRNA Knockdown: This method utilizes the cell's natural RNA interference (RNAi) machinery to degrade eIF4A3 mRNA. This leads to a significant reduction in the cellular levels of the eIF4A3 protein, thereby diminishing all of its downstream functions, including its role in the EJC and NMD.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and the observed effects of eIF4A3 siRNA knockdown from various studies.
Table 1: Quantitative Data for this compound
| Parameter | Cell Line | Value | Reference |
| myc-LUC EC50 | - | 0.8 nM | |
| tub-LUC EC50 | - | 35 nM | |
| Growth Inhibition EC50 | MBA-MB-231 | 2 nM | |
| Cytotoxicity LC50 | RMPI-8226 | 0.06 nM |
Table 2: Phenotypic Effects of eIF4A3 siRNA Knockdown
| Phenotype | Cell Line/Model | Observation | Reference |
| Cell Cycle | U2OS | G1 and G2 phase accumulation | |
| Apoptosis | U2OS | Increased caspase 3/7 activity | |
| Cell Proliferation | Glioblastoma cells | Inhibition of proliferation | |
| Cell Migration & Invasion | Glioblastoma cells | Inhibition of migration and invasion | |
| Autophagy | - | Negative regulator of autophagy | |
| Axon Development | Mouse cortical neurons | Essential for axon growth |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: eIF4A3 core functions and its influence on cancer-related signaling pathways.
Caption: A generalized workflow for comparing the effects of this compound and eIF4A3 siRNA.
Experimental Protocols
This compound Treatment Protocol (General)
-
Reconstitution: Reconstitute this compound in a suitable solvent, such as DMSO, to create a stock solution. Store the stock solution at -20°C or -80°C as recommended by the manufacturer.
-
Cell Seeding: Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere overnight.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and add the medium containing this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with downstream analysis.
eIF4A3 siRNA Knockdown Protocol
-
siRNA Preparation: Resuspend lyophilized eIF4A3-targeting siRNA and a non-targeting control siRNA in nuclease-free water or buffer to a stock concentration of 20 µM.
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well of a 6-well plate, dilute 5 µL of 20 µM siRNA into 245 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 245 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours. After incubation, harvest the cells to assess knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels) and to perform functional assays.
Conclusion
Both this compound and eIF4A3 siRNA are valuable tools for studying the function of eIF4A3. This compound offers a rapid and reversible method of inhibiting eIF4A3's helicase activity, making it suitable for studying acute effects and for potential therapeutic development. In contrast, eIF4A3 siRNA provides a highly specific method for depleting the entire protein, allowing for the investigation of both helicase-dependent and -independent functions of eIF4A3.
The choice between these two approaches will depend on the specific research question. For validating the effects of inhibiting eIF4A3's enzymatic activity, this compound is a direct tool. To understand the broader cellular consequences of the absence of the eIF4A3 protein, siRNA-mediated knockdown is more appropriate. For comprehensive validation, employing both methods and comparing the resulting phenotypes can provide a more complete understanding of eIF4A3's role in cellular processes.
A Researcher's Guide to Confirming eIF4A3 Target Engagement of eIF4A3-IN-18 in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of eIF4A3-IN-18, a potent inhibitor of the eIF4A3 RNA helicase. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide also presents detailed, robust protocols for researchers to independently validate target engagement in their own laboratories. We will compare this compound with other known eIF4A3 inhibitors and outline the principles and procedures for Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and RNA Immunoprecipitation followed by quantitative Reverse Transcription PCR (RIP-qRT-PCR).
Understanding eIF4A3 and Its Inhibition
Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a crucial role in the exon junction complex (EJC), a multiprotein complex that marks exon-exon junctions on spliced mRNAs.[1] The EJC is involved in several post-transcriptional processes, including mRNA export, localization, and nonsense-mediated mRNA decay (NMD).[2] Dysregulation of eIF4A3 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][3]
This compound is a synthetic analogue of Silvestrol, a natural product inhibitor of eIF4A.[4][5] These compounds are thought to function by clamping eIF4A onto specific RNA substrates, thereby stalling its helicase activity. This guide will explore methods to confirm that this compound indeed engages with eIF4A3 inside living cells.
Comparison of eIF4A3 Inhibitors
| Inhibitor | Type | Reported Cellular Activity/Potency | Selectivity |
| This compound | Silvestrol Analogue | EC50 (myc-LUC reporter): 0.8 nM; EC50 (tub-LUC reporter): 35 nM; Growth inhibition (MDA-MB-231): 2 nM; LC50 (RPMI-8226): 0.06 nM[4][6][7] | Likely targets eIF4A family members. |
| Silvestrol | Natural Product (Rocaglate) | IC50 (various cancer cell lines): 1-7 nM[5] | Pan-eIF4A inhibitor. |
| eIF4A3-IN-1 (53a) | 1,4-diacylpiperazine | IC50 (ATPase): 0.26 µM; SPR Kd: 43 nM; Inhibits cellular NMD[8][9] | Selective for eIF4A3 over eIF4A1/2. |
| Compound 18 | 1,4-diacylpiperazine derivative | Submicromolar ATPase inhibitory activity[10] | Selective for eIF4A3 over other helicases. |
Experimental Protocols for Confirming Target Engagement
The following sections provide detailed protocols for three distinct and powerful methods to confirm the interaction of this compound with eIF4A3 in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11] When a compound binds to its target protein, the protein's melting temperature (Tm) typically increases.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MDA-MB-231) and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Heating:
-
Wash cells with PBS and lyse them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[12]
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[13]
-
-
Quantification of Soluble eIF4A3:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Perform Western blotting using a specific anti-eIF4A3 antibody to detect the amount of soluble eIF4A3 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble eIF4A3 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET Target Engagement Assay
NanoBRET is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells.[14][15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). An unlabeled compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: Workflow for the NanoBRET Target Engagement Assay.
Detailed Protocol:
-
Cell Transfection:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding eIF4A3 fused to NanoLuc® luciferase (N- or C-terminal fusion).
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the transfected cells in an appropriate assay medium.
-
Add a specific, cell-permeable fluorescent tracer for eIF4A3 to the cell suspension. Note: The availability of a commercial eIF4A3 tracer should be confirmed. If one is not available, a custom tracer would need to be synthesized by conjugating a known eIF4A3 binder to a suitable fluorophore.
-
Dispense the cell-tracer mix into a multi-well plate.
-
-
Compound Addition:
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Incubate the plate at 37°C for a period to allow the compound to enter the cells and reach binding equilibrium (e.g., 2 hours).
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to all wells.
-
Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm) using a BRET-capable plate reader.[16]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission) for each well.
-
Plot the BRET ratio as a function of the this compound concentration.
-
A dose-dependent decrease in the BRET ratio indicates that this compound is engaging eIF4A3 and displacing the tracer. The IC50 value for target engagement can be determined from this curve.
-
RNA Immunoprecipitation (RIP) followed by qRT-PCR
RIP is a technique used to identify the RNAs that are physically associated with a specific RNA-binding protein (RBP) in vivo.[17][18][19] To confirm target engagement of an RBP inhibitor, one can assess whether the inhibitor disrupts the interaction between the RBP and its known target RNAs.
Experimental Workflow:
Caption: Workflow for RNA Immunoprecipitation (RIP) followed by qRT-PCR.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads pre-coated with an anti-eIF4A3 antibody. A non-specific IgG should be used as a negative control.
-
Wash the beads to remove non-specifically bound proteins and RNAs.
-
-
RNA Isolation:
-
Elute the RBP-RNA complexes from the beads.
-
Isolate the RNA from the immunoprecipitated material using a standard RNA extraction method.
-
-
Quantitative Reverse Transcription PCR (qRT-PCR):
-
Data Analysis:
-
Calculate the enrichment of target RNAs in the eIF4A3 immunoprecipitation relative to the IgG control and the input RNA.
-
Compare the enrichment of target RNAs in cells treated with this compound versus the vehicle control. A significant reduction in the co-immunoprecipitation of target RNAs with eIF4A3 in the presence of the inhibitor would confirm target engagement and functional disruption of the eIF4A3-RNA interaction.
-
eIF4A3 Signaling Pathways
Understanding the pathways in which eIF4A3 is involved can provide further avenues for confirming the downstream functional consequences of target engagement.
Caption: Simplified diagram of pathways involving eIF4A3.
eIF4A3 has been shown to influence several key cellular signaling pathways. For instance, it can act on the PI3K-AKT-ERK1/2-P70S6K pathway through its regulation of FLOT1.[3] Additionally, studies in zebrafish have indicated that EIF4A3 can inhibit the Wnt/β-catenin signaling pathway.[23] As a core component of the EJC, eIF4A3 is also fundamentally involved in nonsense-mediated mRNA decay (NMD).[2] Therefore, downstream functional assays monitoring the activity of these pathways can serve as secondary validation of eIF4A3 target engagement by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 3. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eIF4A3 inhibitor 53a | eIF4A3 inhibitor Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Western blot-based CETSA [bio-protocol.org]
- 13. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. 2.5. RNA immunoprecipitation (RIP) and quantitative RT-PCR [bio-protocol.org]
- 18. acsu.buffalo.edu [acsu.buffalo.edu]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Hypoxia-enhanced YAP1-EIF4A3 interaction drives circ_0007386 circularization by competing with CRIM1 pre-mRNA linear splicing and promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EIF4A3 stabilizes the expression of lncRNA AGAP2‐AS1 to activate cancer‐associated fibroblasts via MyD88/NF‐κb signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.biologists.com [journals.biologists.com]
Cross-Validation of eIF4A3-IN-18 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of eukaryotic initiation factor 4A3 (eIF4A3) using the small molecule inhibitor eIF4A3-IN-18 and genetic knockdown models (siRNA). By cross-validating findings from both approaches, researchers can gain a more robust understanding of eIF4A3's role in cellular processes and its potential as a therapeutic target.
Introduction to eIF4A3
Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC), a dynamic protein complex that plays a crucial role in post-transcriptional gene regulation.[1][2] As a DEAD-box RNA helicase, eIF4A3 is involved in multiple aspects of mRNA metabolism, including splicing, nuclear export, and nonsense-mediated mRNA decay (NMD).[1] Dysregulation of eIF4A3 has been implicated in various diseases, including cancer, where it can influence cell proliferation, apoptosis, and cell cycle progression.[1][2]
This compound: A Potent Pharmacological Inhibitor
This compound is a synthetic analog of Silvestrol and acts as a potent and selective inhibitor of the eIF4F translation initiation complex.[3] It has demonstrated cytotoxicity in various cancer cell lines, with a reported LC50 of 0.06 nM in RMPI-8226 cells and an EC50 of 2 nM for growth inhibition in MDA-MB-231 cells.[3] While direct comparative studies between this compound and genetic models are limited, data from closely related eIF4A3 inhibitors, such as eIF4A3-IN-2, provide valuable insights into the on-target effects of pharmacological inhibition.
Genetic Models of eIF4A3 Inhibition
Genetic knockdown of eIF4A3 using small interfering RNA (siRNA) is a widely used technique to study the loss-of-function phenotypes of this protein. This approach allows for the specific reduction of eIF4A3 expression, enabling researchers to investigate its role in various cellular processes.
Comparative Analysis of Pharmacological and Genetic Inhibition
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing either eIF4A3 inhibitors or siRNA-mediated knockdown.
Table 1: Effects of eIF4A3 Inhibition on Cell Viability
| Model System | Method of Inhibition | Cell Line | Assay | Endpoint | Result | Reference |
| Pharmacological | This compound | MDA-MB-231 | Growth Inhibition | EC50 | 2 nM | [3] |
| Pharmacological | This compound | RMPI-8226 | Cytotoxicity | LC50 | 0.06 nM | [3] |
| Genetic | siRNA | MCF-7 | MTT Assay | Cell Proliferation | Significant Inhibition | |
| Genetic | siRNA | T47D | MTT Assay | Cell Proliferation | Significant Inhibition | |
| Genetic | siRNA | U2OS | Resazurin Assay | Cell Survival | Time-dependent decrease |
Table 2: Effects of eIF4A3 Inhibition on Apoptosis
| Model System | Method of Inhibition | Cell Line | Assay | Endpoint | Result | Reference |
| Genetic | siRNA | MCF-7 | Flow Cytometry | Apoptotic Cell Ratio | Increased | |
| Genetic | siRNA | U2OS | Caspase 3/7 Activity | Apoptotic Cells | Increased Percentage |
Table 3: Effects of eIF4A3 Inhibition on Cell Cycle
| Model System | Method of Inhibition | Cell Line | Assay | Endpoint | Result | Reference |
| Genetic | siRNA | MCF-7 | EdU Incorporation | S-phase Cells | Decrease | |
| Genetic | siRNA | Mouse ESCs | Cell Cycle Analysis | G2/M Arrest | G2/M Arrest |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
eIF4A3 Signaling Pathway
Caption: eIF4A3 signaling pathway and its role in cellular processes.
Experimental Workflow: Pharmacological Inhibition vs. Genetic Knockdown
Caption: Workflow for comparing eIF4A3 inhibition methods.
Experimental Protocols
siRNA-Mediated Knockdown of eIF4A3
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute eIF4A3-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blot or qRT-PCR analysis of eIF4A3 expression.
Cell Viability (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with either this compound at various concentrations or transfect with eIF4A3 siRNA as described above. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound or transfect with eIF4A3 siRNA. After the incubation period, harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for eIF4A3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The cross-validation of results obtained from pharmacological inhibition with this compound and genetic knockdown of eIF4A3 provides a powerful strategy to confirm the on-target effects and elucidate the functional roles of this important protein. The consistent observation of reduced cell viability, increased apoptosis, and cell cycle arrest across both methodologies strongly supports the potential of eIF4A3 as a therapeutic target in diseases such as cancer. This guide provides the necessary framework, including comparative data and detailed protocols, to aid researchers in designing and interpreting experiments aimed at further exploring the biology of eIF4A3.
References
A Comparative Guide to eIF4A3-IN-18 and its Impact on the AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the eIF4A3 inhibitor, eIF4A3-IN-18, and its inhibitory effects on the crucial AKT/mTOR signaling pathway. Due to the limited direct experimental data on this compound's impact on this pathway, this guide leverages comprehensive data from its close structural and functional analogue, Silvestrol. The performance of this compound's analogue is compared with other alternative eIF4A3 inhibitors and established inhibitors of the AKT/mTOR pathway, supported by experimental data from peer-reviewed studies.
Executive Summary
This compound is a synthetic analogue of the natural product Silvestrol, a potent inhibitor of the eIF4F translation initiation complex. The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Evidence strongly suggests that by inhibiting eIF4A3, a key component of the eIF4F complex, compounds like Silvestrol can effectively suppress the AKT/mTOR signaling cascade. This guide presents a quantitative comparison of the efficacy of these inhibitors, detailed experimental methodologies for their evaluation, and visual representations of the signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data on the inhibitory activities of this compound's analogue (Silvestrol), alternative eIF4A3 inhibitors, and established AKT/mTOR pathway inhibitors.
Table 1: eIF4A3 Inhibitors and their Effects on Cell Viability and the AKT/mTOR Pathway
| Inhibitor | Target(s) | Cell Line(s) | IC50 (Cell Viability) | Effect on AKT/mTOR Pathway | Reference(s) |
| This compound (data from analogue Silvestrol) | eIF4A | U87 Glioblastoma | 13.152 nM (24h) | Decreased phosphorylation of AKT and mTOR.[1][2] | [1][2] |
| U251 Glioblastoma | 22.883 nM (24h) | Decreased phosphorylation of AKT and mTOR.[1][2] | [1][2] | ||
| HT-29 Colon Cancer | Not explicitly stated | Downregulation of p110α subunit of PI3K, and decreased phosphorylation of AKT (Ser473, Thr308), mTOR, and S6 ribosomal protein.[3] | [3] | ||
| Rocaglamide | eIF4A | Various | Potent antiproliferative activity | Did not suppress mTOR phosphorylation directly, but inhibited autophagy.[4][5] | [4][5] |
| Pateamine A | eIF4A | P388 Murine Leukemia | 0.27 nM | Not explicitly stated in the context of AKT/mTOR. | [6] |
| CR-1-31-B | eIF4A | Neuroblastoma | ≤20 nM | Not explicitly stated in the context of AKT/mTOR.[7][8] | [7][8] |
Table 2: Established AKT/mTOR Pathway Inhibitors (for Benchmark Comparison)
| Inhibitor | Target(s) | Cell Line(s) | IC50 | Reference(s) |
| Perifosine | Akt | Various tumor cell lines | 0.6-8.9 µM (proliferation) | [9][10] |
| MM.1S Multiple Myeloma | 4.7 µM (Akt inhibition) | [11] | ||
| Everolimus (RAD001) | mTOR (FKBP12) | Cell-free assay | 1.6-2.4 nM | [12][13] |
| NCI-H460 NSCLC | 65.94 ± 1.35 nM (proliferation) | [14] | ||
| NCI-H661 NSCLC | 23.18 ± 1.34 nM (proliferation) | [14] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Western Blot Analysis of AKT/mTOR Pathway Phosphorylation
This protocol outlines the key steps for assessing the phosphorylation status of AKT and mTOR in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., U87, U251, HT-29) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitor (e.g., Silvestrol as a proxy for this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-mTOR Ser2448) and total proteins (e.g., anti-AKT, anti-mTOR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibitory effect.
Discussion and Conclusion
The available data on Silvestrol, a close analogue of this compound, strongly indicates that inhibition of the eIF4A3 helicase leads to a significant downregulation of the AKT/mTOR signaling pathway. This is evidenced by a dose-dependent decrease in the phosphorylation of key pathway components, including AKT and mTOR. When compared to other eIF4A inhibitors, the direct impact on the AKT/mTOR pathway is most clearly demonstrated for Silvestrol.
In comparison to established AKT and mTOR inhibitors like Perifosine and Everolimus, Silvestrol exhibits high potency, with IC50 values for cell viability in the nanomolar range. This suggests that targeting the translation initiation machinery via eIF4A3 can be a highly effective strategy for inhibiting the AKT/mTOR pathway and, consequently, cancer cell growth.
For researchers and drug development professionals, these findings highlight the therapeutic potential of eIF4A3 inhibitors like this compound. Further direct investigation into the effects of this compound on the AKT/mTOR pathway is warranted to confirm the effects observed with its analogue and to fully characterize its mechanism of action. The provided experimental protocols offer a robust framework for conducting such validation studies.
References
- 1. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Rocaglamide enhances NK cell-mediated killing of non-small cell lung cancer cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent in vitro and in vivo anticancer activities of des-methyl, des-amino pateamine A, a synthetic analogue of marine natural product pateamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eukaryotic Translation Initiation Factor 4AI: A Potential Novel Target in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mTORC1 inhibitor RAD001 (everolimus) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of eIF4A3-IN-18 and Pateamine A: A Guide for Researchers
In the landscape of translational control and drug discovery, inhibitors of the eukaryotic initiation factor 4A (eIF4A) family of RNA helicases have emerged as promising therapeutic candidates, particularly in oncology. This guide provides a detailed comparative analysis of two such inhibitors: eIF4A3-IN-18 and Pateamine A. We present a side-by-side look at their mechanisms of action, biochemical and cellular activities, supported by experimental data and detailed protocols for key assays.
At a Glance: Key Differences and Similarities
| Feature | This compound | Pateamine A |
| Primary Target(s) | eIF4A (pan-inhibitor) | eIF4A (pan-inhibitor) |
| Source | Synthetic (Silvestrol analogue) | Natural product (marine sponge Mycale hentscheli) |
| Mechanism of Action | Interferes with the assembly of the eIF4F translation initiation complex. | Binds to eIF4A and stabilizes its interaction with mRNA, preventing its participation in the eIF4F complex and inhibiting translation initiation.[1][2] |
Biochemical and Cellular Activity
The following tables summarize the quantitative data on the biochemical and cellular activities of this compound and Pateamine A, providing a basis for their comparative evaluation.
Table 1: Biochemical Activity
| Compound | Assay | Target | EC50/IC50 | Reference |
| This compound | myc-LUC Reporter | eIF4F Complex | 0.8 nM | [3][4] |
| tub-LUC Reporter | eIF4F Complex | 35 nM | [3][4] | |
| Pateamine A | ATPase Activity | eIF4A | Stimulatory | [5][6] |
| Helicase Activity | eIF4A | Stimulatory | [5][6] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | LC50/IC50 | Reference |
| This compound | MDA-MB-231 | Growth Inhibition | 2 nM | [3][4] |
| RMPI-8226 | Cytotoxicity | 0.06 nM | [3][4] | |
| Pateamine A | P388 murine leukemia | Cytotoxicity | 0.27 nM | [1] |
| DMDAPatA * | Various cancer cell lines | Proliferation | ~ single-digit nM | [1] |
*DMDAPatA (des-methyl, des-amino Pateamine A) is a simplified, equipotent analogue of Pateamine A.[1]
Mechanism of Action and Signaling Pathways
Both this compound and Pateamine A function by disrupting the eIF4F translation initiation complex, albeit through potentially nuanced mechanisms. Pateamine A is well-characterized to bind to eIF4A, clamping it onto mRNA and thereby sequestering it from the eIF4F complex.[1][2] This leads to a global inhibition of cap-dependent translation, a process that is often upregulated in cancer and is a downstream effector of signaling pathways like PI3K/Akt/mTOR.
This compound, as a Silvestrol analogue, is also known to interfere with the assembly of the eIF4F complex.[3][4] While its name suggests a specificity for the eIF4A3 isoform, Silvestrol and its analogues are generally considered pan-eIF4A inhibitors. The primary role of eIF4A3 is in the exon junction complex (EJC) and nonsense-mediated mRNA decay (NMD), distinct from the canonical role of eIF4A1/2 in translation initiation.[7][8] Inhibition of eIF4A3 can therefore impact RNA surveillance and splicing, processes that are also linked to cell cycle control.
Below are graphical representations of the signaling pathways affected by these inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the inhibitory concentration (IC50) or lethal concentration (LC50) of compounds on cultured cells.
Materials:
-
Cells of interest (e.g., MDA-MB-231, RMPI-8226)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (this compound or Pateamine A) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/LC50 values by plotting the percentage of viability against the log of the compound concentration.
In Vitro ATPase Assay
This assay measures the ATP hydrolysis activity of eIF4A in the presence of RNA and the test compound.
Materials:
-
Recombinant human eIF4A protein
-
Poly(U) RNA
-
ATP (including [γ-32P]ATP for radioactive detection)
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2.5 mM MgCl2, 2 mM DTT)
-
Test compounds
-
Thin-layer chromatography (TLC) plates (PEI-cellulose)
-
Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing assay buffer, eIF4A protein (e.g., 100 nM), and poly(U) RNA (e.g., 0.5 mg/mL).
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ATP (e.g., 1 mM) and a tracer amount of [γ-32P]ATP.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of 10 mM EDTA.
-
Spot 1-2 µL of each quenched reaction onto a TLC plate.
-
Develop the TLC plate in the developing buffer until the solvent front reaches near the top.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of released inorganic phosphate (Pi) and remaining ATP using a phosphorimager.
-
Calculate the rate of ATP hydrolysis for each compound concentration.
In Vitro RNA Helicase Assay
This assay measures the ability of eIF4A to unwind a double-stranded RNA substrate.
Materials:
-
Recombinant human eIF4A protein
-
RNA duplex substrate with a 3' overhang, where one strand is labeled (e.g., with 32P or a fluorescent dye) and the other is unlabeled.
-
Assay buffer (same as ATPase assay)
-
ATP
-
Test compounds
-
Non-denaturing polyacrylamide gel
-
Gel loading buffer
-
Electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the reaction mixture containing assay buffer, eIF4A protein (e.g., 200 nM), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the labeled RNA duplex substrate (e.g., 10 nM) and ATP (e.g., 2 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of gel loading buffer containing EDTA and a competitor unlabeled RNA to prevent re-annealing.
-
Resolve the reaction products on a non-denaturing polyacrylamide gel.
-
Visualize the labeled RNA strands using a phosphorimager or fluorescence scanner.
-
Quantify the amount of unwound single-stranded RNA relative to the total labeled RNA.
-
Determine the effect of the compound on the helicase activity of eIF4A.
Conclusion
Both this compound and Pateamine A are potent inhibitors of translation initiation with demonstrated anti-proliferative and cytotoxic effects. While Pateamine A is a well-studied natural product that acts as a pan-eIF4A inhibitor, this compound is a synthetic analogue of Silvestrol with a similar presumed mechanism of action. The choice between these compounds for research or therapeutic development will depend on the specific context, including desired potency, selectivity profile, and pharmacokinetic properties. The data and protocols provided in this guide are intended to support researchers in making informed decisions and in designing further comparative studies.
References
- 1. Potent in vitro and in vivo anticancer activities of des-methyl, des-amino pateamine A, a synthetic analogue of marine natural product pateamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the mechanism of action of a potent pateamine A analog, des-methyl, des-amino pateamine A (DMDAPatA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of eIF4A3-IN-18's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of eIF4A3-IN-18 with alternative eIF4A inhibitors, supported by experimental data. Detailed methodologies for key validation assays are presented to ensure reproducibility and aid in the critical evaluation of these compounds.
Introduction to eIF4A3 as a Cancer Target
Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC), playing a crucial role in various aspects of RNA metabolism, including splicing and nonsense-mediated mRNA decay (NMD).[1] Emerging evidence highlights the overexpression of eIF4A3 in a range of malignancies, such as glioblastoma, hepatocellular carcinoma, pancreatic cancer, ovarian cancer, and triple-negative breast cancer.[2] This upregulation is frequently linked to poor patient prognosis, positioning eIF4A3 as a compelling target for anti-cancer drug development.[3][4] Inhibition of eIF4A3 has been shown to impede tumor cell proliferation, migration, and invasion, making it a promising strategy for cancer therapy.[1]
Comparative Analysis of eIF4A Inhibitors
This section compares the anti-cancer activity of this compound with two other notable eIF4A inhibitors, Silvestrol and Zotatifin (eFT226). The data presented is collated from various preclinical and clinical studies.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic and anti-proliferative activities of this compound, Silvestrol, and Zotatifin across different cancer cell lines.
| Compound | Cancer Type | Cell Line | Assay | Activity Metric | Value | Reference |
| This compound | Breast Cancer | MDA-MB-231 | Growth Inhibition | EC50 | 2 nM | [5] |
| Multiple Myeloma | RMPI-8226 | Cytotoxicity | LC50 | 0.06 nM | [5] | |
| Breast Cancer | MDA-MB-231 | eIF4F Assembly (myc-LUC) | EC50 | 0.8 nM | [5] | |
| Breast Cancer | MDA-MB-231 | eIF4F Assembly (tub-LUC) | EC50 | 35 nM | [5] | |
| Silvestrol | Chronic Lymphocytic Leukemia | Primary CLL cells | Cytotoxicity | LC50 (72h) | 6.9 nM | |
| Nasopharyngeal Carcinoma | C666-1, HK1 | Anti-proliferative | IC50 | Low nM range | ||
| Non-Small Cell Lung Cancer | A549 | Cytotoxicity | CC50 | 9.42 nM | ||
| Colon Cancer | HT-29 | Cytotoxicity | CC50 | 0.7 nM | ||
| Kidney Cancer | Caki-2 | Cytotoxicity | CC50 | 37.2 nM | ||
| Zotatifin (eFT226) | ER+ Metastatic Breast Cancer | Human Clinical Trial | Overall Response Rate (in triplet combination) | ORR | 21% | |
| Triple-Negative Breast Cancer | 4T1-526 | mRNA Translation Inhibition | IC50 | ~8 nM | [6] |
Note: EC50 (Half-maximal effective concentration), LC50 (Half-maximal lethal concentration), IC50 (Half-maximal inhibitory concentration), ORR (Overall Response Rate).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving eIF4A3 in cancer and a typical experimental workflow for validating the anti-cancer activity of an eIF4A3 inhibitor.
Caption: Simplified diagram of eIF4A3's role in cancer signaling pathways.
Caption: Workflow for orthogonal validation of an eIF4A3 inhibitor's anti-cancer activity.
Detailed Experimental Protocols
To ensure the robust and reproducible orthogonal validation of this compound's anti-cancer activity, the following detailed protocols for key in vitro assays are provided.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and control compounds for the desired time period (e.g., 48-72 hours). Include wells with untreated cells as a negative control and wells with vehicle only as a vehicle control.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (containing Ca2+)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound and control compounds as described for the MTT assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Target Engagement and Downstream Effects: Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, providing insights into target engagement and the compound's effect on downstream signaling pathways.
-
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against eIF4A3, cleaved PARP, c-Myc, p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and control compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify protein expression levels relative to the loading control.
-
Conclusion
This compound demonstrates potent anti-cancer activity in preclinical models, comparable and in some cases superior to its analogue Silvestrol. Its mechanism of action, through the inhibition of the eIF4F translation complex, provides a strong rationale for its further development. The orthogonal validation workflow outlined in this guide, employing a combination of cell viability, apoptosis, and protein expression assays, is critical for rigorously confirming the on-target activity and therapeutic potential of this compound and other novel anti-cancer agents. The provided protocols offer a standardized framework for researchers to conduct these essential validation studies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]
- 3. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EIF4A3 serves as a prognostic and immunosuppressive microenvironment factor and inhibits cell apoptosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
